Product packaging for (E)-3,3',4,5'-Tetramethoxystilbene(Cat. No.:CAS No. 83088-26-0)

(E)-3,3',4,5'-Tetramethoxystilbene

Cat. No.: B1236733
CAS No.: 83088-26-0
M. Wt: 300.3 g/mol
InChI Key: PTVAOGIYBMTHSN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3,3',4,5'-Tetramethoxystilbene (CAS 83088-26-0) is a potent and selective methoxylated stilbene derivative of significant interest in biochemical and pharmacological research. This compound serves as a highly potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), demonstrating an IC50 value in the nanomolar range and offering remarkable selectivity over related enzymes such as CYP1A1 and CYP1A2 . This specific activity underpins its application in studying the role of CYP1B1 in the metabolic activation of procarcinogens and in the pathogenesis of certain cancers . Beyond its well-characterized inhibition of CYP1B1, this tetramethoxystilbene exhibits direct anti-cancer properties. Research indicates it can modulate key cancer-related signaling pathways, including Stat3, Smad3/4, and Wnt, and demonstrates cytotoxic activity against a panel of human cancer cell lines, including leukemia and solid tumors . A notable area of investigation is its ability to selectively target drug-resistant cancers; a closely related (Z)-isomer has been shown to inhibit gefitinib-resistant non-small cell lung cancer by selectively elevating intracellular calcium levels and inducing endoplasmic reticulum stress . In cardiovascular research, this compound has been shown to normalize elevated systolic blood pressure in experimental models of hypertension . Its mechanism is linked to reducing vascular oxidative stress and restoring endothelium-dependent vasodilation, with efficacy further enhanced through advanced liposomal delivery systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O4 B1236733 (E)-3,3',4,5'-Tetramethoxystilbene CAS No. 83088-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVAOGIYBMTHSN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185371
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83088-26-0
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83088-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(E)-3,3',4,5'-Tetramethoxystilbene: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene is a poly-methoxylated derivative of resveratrol, a well-studied stilbenoid known for its diverse pharmacological effects. The methylation of the hydroxyl groups in the resveratrol backbone can enhance its bioavailability and metabolic stability, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the known natural sources, detailed isolation methodologies for closely related isomers, and the biological signaling pathways modulated by this compound.

Natural Sources and Isolation of Tetramethoxystilbenes

While direct evidence for the natural occurrence and specific isolation of this compound is limited in the reviewed literature, the closely related isomer, (E)-3,4,3',5'-tetramethoxystilbene, has been successfully isolated from Eugenia rigida. The genus Combretum and Dendrobium are also rich sources of various stilbenoids, including other tetramethoxystilbene derivatives.

Isolation from Eugenia rigida

A bioassay-guided fractionation of the leaves of Eugenia rigida has led to the isolation of (E)-3,4,3',5'-tetramethoxystilbene.[1][2]

Experimental Protocol: Bioassay-Guided Fractionation of Eugenia rigida Leaves [1][2]

  • Extraction: The plant material (leaves of Eugenia rigida) is first dried and powdered. The powdered leaves are then extracted with a suitable solvent, such as n-hexane, to obtain a crude extract.

  • Fractionation: The crude n-hexane extract is subjected to further fractionation using techniques like centrifugal preparative thin-layer chromatography.

  • Purification: The fractions showing biological activity are further purified using chromatographic methods to yield the pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Potential Sources: Combretum and Dendrobium Species

The genus Combretum is a known source of various stilbenes, including combretastatins.[3] For instance, the roots of Combretum kraussii have been found to contain combretastatin, combretastatin A-1, and combretastatin B-1.[4] While this compound has not been explicitly reported from this genus, the presence of other stilbenoids suggests that Combretum species could be a potential source.

Dendrobium species are also a rich source of stilbenes, with over 267 stilbene compounds, including phenanthrenes and bibenzyls, having been isolated from 52 different species.[5][6] Further phytochemical investigation of these genera may reveal the presence of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the modulation of inflammatory and metabolic signaling pathways.

Anti-inflammatory Effects via MAPK and NF-κB Pathway Inhibition

This compound has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in RAW 264.7 Cells [7]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and then pre-treated with varying concentrations of this compound for a specified period before being stimulated with LPS (1 µg/mL).

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Western Blot Analysis: The expression levels of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, p-IKKα/β, p-IκBα, and p-p65) are determined by Western blotting to assess the inhibitory effect of the compound on these signaling cascades.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified to evaluate the antioxidant effect of the compound.

Signaling Pathway Diagram: Inhibition of LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκB, p65) TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, COX-2, iNOS) MAPK->Inflammation Induces NFkB->Inflammation Induces TMS (E)-3,3',4,5'- Tetramethoxystilbene TMS->MAPK Inhibits TMS->NFkB Inhibits

Caption: Inhibition of MAPK and NF-κB signaling by this compound.

Improvement of Insulin Resistance via IRS/PI3K/Akt Pathway Activation

This compound has been found to ameliorate insulin resistance in high glucose-induced IR-HepG2 cells by activating the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[8]

Experimental Protocol: Evaluation of Insulin Sensitizing Effect in IR-HepG2 Cells [8]

  • Cell Culture and Induction of Insulin Resistance: HepG2 cells are cultured and then treated with high glucose and dexamethasone (DXMS) to induce a state of insulin resistance.

  • Treatment: The IR-HepG2 cells are then treated with different concentrations of this compound.

  • Glucose Consumption and Glycogen Synthesis Assays: The glucose concentration in the cell culture supernatant is measured to determine glucose consumption. Intracellular glycogen content is quantified to assess glycogen synthesis.

  • Western Blot Analysis: The phosphorylation status and total protein levels of key components of the IRS/PI3K/Akt pathway (e.g., IRS-1, PI3K, Akt, GSK3β) and the expression of Nrf2 are analyzed by Western blotting.

Signaling Pathway Diagram: Activation of Insulin Signaling

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Glucose Glucose Uptake Akt->Glucose Glycogen Glycogen Synthesis GSK3b->Glycogen Inhibits TMS (E)-3,3',4,5'- Tetramethoxystilbene TMS->IRS Activates Nrf2 Nrf2 TMS->Nrf2 Upregulates OxStress Oxidative Stress (ROS) Nrf2->OxStress Reduces

Caption: Activation of IRS/PI3K/Akt pathway by this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for the biological activities of a closely related isomer, (E)-3,4,3',5'-tetramethoxystilbene, and the effects of this compound on cell viability.

CompoundBiological ActivityCell Line/AssayIC50 / EffectReference
(E)-3,4,3',5'-tetramethoxystilbeneInhibition of Stat3, Smad3/4, myc, Ets, Notch, and Wnt signalingLuciferase reporter gene assays40 - 80 μM[1][2]
(E)-3,4,3',5'-tetramethoxystilbeneCytotoxicityHuman leukemia, epidermal, breast, and cervical carcinoma, and skin melanoma cellsWeakly active[1][2]
This compoundEffect on Cell ViabilityRAW 264.7 macrophagesNo significant effect at concentrations up to 50 µM[7]

Conclusion

This compound is a promising bioactive compound with demonstrated anti-inflammatory and insulin-sensitizing properties. While its direct natural source and isolation protocols are yet to be fully elucidated, the presence of structurally similar compounds in genera such as Eugenia, Combretum, and Dendrobium suggests potential avenues for future phytochemical exploration. The detailed understanding of its modulatory effects on key signaling pathways, including MAPK, NF-κB, and IRS/PI3K/Akt, provides a strong foundation for its further investigation and development as a potential therapeutic agent for inflammatory and metabolic diseases. Further research is warranted to identify and characterize its natural sources and to optimize its isolation and purification for preclinical and clinical studies.

References

Synthesis of (E)-3,3',4,5'-Tetramethoxystilbene via Wittig reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (E)-3,3',4,5'-Tetramethoxystilbene via Wittig and Wittig-Horner Reactions

This guide provides comprehensive technical details for the synthesis of this compound, a compound of interest for researchers in drug development and related scientific fields. The document outlines two effective olefination strategies: a standard Wittig reaction and a Wittig-Horner reaction, providing detailed experimental protocols for each.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved by forming the central carbon-carbon double bond through a Wittig or Wittig-Horner reaction. These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or phosphonate carbanion) with an aldehyde. Two primary disconnection approaches are considered for this target molecule:

  • Route A: Reaction of a (3,4-dimethoxybenzyl)phosphonium ylide (for Wittig) or phosphonate carbanion (for Wittig-Horner) with 3,5-dimethoxybenzaldehyde.

  • Route B: Reaction of a (3,5-dimethoxybenzyl)phosphonium ylide or phosphonate carbanion with 3,4-dimethoxybenzaldehyde.

This guide will detail a confirmed Wittig-Horner protocol following Route A and a proposed standard Wittig protocol based on established methodologies for similar stilbene syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterWittig-Horner Reaction ValueStandard Wittig Reaction Value
Yield 59.1%[1]Not reported
Melting Point 339 K (66 °C)[1]Not reported
Molecular Formula C₁₈H₂₀O₄[2]C₁₈H₂₀O₄[2]
Molecular Weight 300.35 g/mol [2]300.35 g/mol [2]

Experimental Protocols

Synthesis via Wittig-Horner Reaction (Confirmed Protocol)

This protocol is adapted from a published synthesis of this compound.[1] The reaction proceeds via the condensation of diethyl 3,4-dimethoxybenzylphosphonate with 3,5-dimethoxybenzaldehyde.

Step 1: Formation of the Phosphonate Carbanion and Reaction with Aldehyde

  • To a well-stirred suspension of diethyl 3,4-dimethoxybenzylphosphate (33.00 g, 114.0 mmol) in dry dimethylformamide (DMF, 130 ml), add sodium methoxide (17.00 g, 314.0 mmol) at 268 K (-5 °C).

  • Stir the mixture for 30 minutes at this temperature to ensure the formation of the phosphonate carbanion.

  • Add a solution of 3,5-dimethoxybenzaldehyde (11.00 g, 66.0 mmol) in dry DMF (60 ml) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the resulting yellow solid by filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Proposed Synthesis via Standard Wittig Reaction

This proposed protocol is based on established procedures for the synthesis of similar stilbene derivatives and the preparation of the required phosphonium salt.[3][4] It involves two main stages: the preparation of the Wittig reagent (a phosphonium salt) and the Wittig reaction itself.

Stage 1: Preparation of (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

  • Combine 3,5-dimethoxybenzyl bromide and triphenylphosphine in a suitable solvent such as toluene or tetrahydrofuran (THF).[4]

  • Heat the mixture to reflux for several hours (e.g., 8-12 hours).[3]

  • Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (3,5-dimethoxybenzyl)triphenylphosphonium bromide.

Stage 2: Wittig Reaction with 3,4-Dimethoxybenzaldehyde

  • Suspend the prepared (3,5-dimethoxybenzyl)triphenylphosphonium bromide in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as potassium tert-butoxide or n-butyllithium, dropwise to the suspension to form the deep red-colored ylide.[3][5]

  • Stir the mixture at this temperature for approximately 30-60 minutes.

  • Add a solution of 3,4-dimethoxybenzaldehyde in dry THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate this compound. The formation of the thermodynamically more stable E-isomer is generally favored in Wittig reactions involving semi-stabilized ylides.[6]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.

Wittig_Horner_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Diethyl_3_4_dimethoxybenzylphosphate Diethyl 3,4-dimethoxy- benzylphosphate Carbanion_Formation Carbanion Formation (NaOCH₃, DMF, -5 °C) Diethyl_3_4_dimethoxybenzylphosphate->Carbanion_Formation 3_5_Dimethoxybenzaldehyde 3,5-Dimethoxy- benzaldehyde Wittig_Horner_Reaction Wittig-Horner Reaction (Stir 12h at RT) 3_5_Dimethoxybenzaldehyde->Wittig_Horner_Reaction Carbanion_Formation->Wittig_Horner_Reaction Reacts with Precipitation Precipitation (Ice-water) Wittig_Horner_Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product (E)-3,3',4,5'-Tetra- methoxystilbene Recrystallization->Final_Product

Caption: Workflow for the Wittig-Horner synthesis of this compound.

Standard_Wittig_Workflow cluster_stage1 Stage 1: Phosphonium Salt Preparation cluster_stage2 Stage 2: Wittig Reaction Reactants_S1 3,5-Dimethoxybenzyl bromide + Triphenylphosphine Reaction_S1 Reflux in Toluene Reactants_S1->Reaction_S1 Product_S1 (3,5-Dimethoxybenzyl)triphenyl- phosphonium bromide Reaction_S1->Product_S1 Ylide_Formation Ylide Formation (Strong Base, THF, 0 °C) Product_S1->Ylide_Formation Wittig_Reaction Wittig Reaction (Stir at RT) Ylide_Formation->Wittig_Reaction Reacts with Reactant_Aldehyde 3,4-Dimethoxybenzaldehyde Reactant_Aldehyde->Wittig_Reaction Workup_Purification Work-up & Purification (Extraction, Chromatography) Wittig_Reaction->Workup_Purification Final_Product_S2 (E)-3,3',4,5'-Tetra- methoxystilbene Workup_Purification->Final_Product_S2

Caption: Proposed workflow for the standard Wittig synthesis of this compound.

References

Spectroscopic Profile of (E)-3,3',4,5'-Tetramethoxystilbene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (E)-3,3',4,5'-Tetramethoxystilbene, a resveratrol analog with significant interest in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

This compound possesses a stilbenoid core with four methoxy groups distributed across its two phenyl rings. The trans (E) configuration of the central double bond is a key structural feature influencing its spectroscopic and biological properties.

Synthesis_Workflow Reactants 3,5-Dimethoxybenzaldehyde & Diethyl (3,4-dimethoxybenzyl)phosphonate Reaction Wittig-Horner Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS HRMS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (E)-3,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-3,3',4,5'-Tetramethoxystilbene (C18H20O4), a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by stilbene derivatives. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the methodological workflow.

Core Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography, revealing a nearly planar conformation. The fundamental crystallographic and data collection parameters are summarized below for clear reference and comparison.

Parameter Value
Chemical Formula C18H20O4
Formula Weight 300.34 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 5.2431 (2) Å
b = 11.9840 (7) Å
c = 25.6315 (11) Å
Unit Cell Volume 1610.51 (14) ų
Z (Molecules per unit cell) 4
Radiation Cu Kα (λ = 1.54184 Å)
Temperature 293 K
Dihedral Angle (Aromatic Rings) 2.47 (12)°

Refinement Details

Parameter Value
R-factor (R1) 0.039
Weighted R-factor (wR2) 0.095
Goodness-of-fit (S) 1.13
Reflections Collected 2952
Independent Reflections 2032
Parameters 203
Δρmax / Δρmin (e Å⁻³) 0.13 / -0.15

Experimental Protocols

The determination of the crystal structure of this compound involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis via Wittig-Horner Reaction

The title compound was synthesized using a Wittig-Horner reaction.[1] This established method involves the reaction of diethyl 3,4-dimethoxybenzylphosphate with 3,5-dimethoxybenzaldehyde.[1]

The general workflow for the synthesis is as follows:

  • Deprotonation: Sodium methoxide is added to a suspension of diethyl 3,4-dimethoxybenzylphosphate in dry dimethylformamide (DMF) at a reduced temperature (268 K) to generate the corresponding phosphonate carbanion.[1]

  • Addition of Aldehyde: After a brief stirring period, a solution of 3,5-dimethoxybenzaldehyde in dry DMF is added dropwise to the reaction mixture.[1]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for an extended period (12 hours) to ensure the completion of the olefination reaction.[1]

  • Workup and Crystallization: The crude product is obtained through standard workup procedures, followed by crystallization from a suitable solvent to yield single crystals appropriate for X-ray diffraction.

G Synthesis Workflow cluster_synthesis Wittig-Horner Synthesis start Reactants: Diethyl 3,4-dimethoxybenzylphosphate 3,5-dimethoxybenzaldehyde step1 Deprotonation with Sodium Methoxide in DMF start->step1 268 K step2 Reaction at Room Temperature step1->step2 12 hours product Crude this compound step2->product G Crystal Structure Determination Workflow cluster_xray X-ray Crystallography crystal Single Crystal data_collection X-ray Data Collection (293 K) crystal->data_collection data_reduction Data Reduction and Absorption Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure and CIF structure_refinement->final_structure G General Logic: Structure to Function cluster_logic From Structure to Biological Activity structure 3D Crystal Structure (Planar Conformation) sar Structure-Activity Relationship (SAR) Studies structure->sar bio_activity Potential Biological Activity (e.g., Anti-angiogenesis, Anti-cancer) structure->bio_activity drug_design Rational Drug Design sar->drug_design drug_design->bio_activity

References

Biological Activity Screening of Novel Tetramethoxystilbene Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, resveratrol, a well-known stilbenoid found in grapes and other fruits, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of resveratrol is often limited by its low bioavailability and rapid metabolism. This has spurred the development of novel synthetic analogs, with tetramethoxystilbenes emerging as a promising class of compounds with enhanced stability and biological efficacy.

This technical guide provides a comprehensive overview of the biological activity screening of novel tetramethoxystilbene analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these compounds for therapeutic applications. This guide details experimental protocols for key biological assays, presents quantitative data on the activities of various analogs, and visualizes the underlying signaling pathways they modulate.

Data Presentation: Biological Activities of Tetramethoxystilbene Analogs

The biological activities of novel tetramethoxystilbene analogs have been evaluated across a range of in vitro assays. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate comparison of their potency in cytotoxic, anti-inflammatory, and antioxidant assays.

Table 1: Cytotoxic Activity of Tetramethoxystilbene Analogs against Cancer Cell Lines
Compound Cell Line Assay IC50 (µM)
(Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneHT-29 (Colon)CytotoxicityNot specified, but highly potent
(Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneMCF-7 (Breast)CytotoxicityNot specified, but highly potent
trans-3,4,5,4'-tetramethoxystilbene (DMU-212)HUVECs (VEGF-stimulated)Proliferation~20[1]
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzeneL1210 (Murine leukemia)Cytotoxicity1.2[2]
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzeneMolt4/C8 (Human leukemia)Cytotoxicity1.4[2]
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzeneCEM (Human leukemia)Cytotoxicity3.1[2]
Thiazole-based stilbene analog 8MCF-7 (Breast)Cytotoxicity0.78[3][4]
Thiazole-based stilbene analog 11HCT116 (Colon)Cytotoxicity0.62[3][4]
3,5,4-Trimethoxy-trans-stilbeneNot specifiedCytotoxicityMore potent than resveratrol[5]
3,5,2',4'-Tetramethoxy-trans-stilbeneNot specifiedCytotoxicityMore potent than resveratrol[5]
Table 2: Anti-inflammatory Activity of Tetramethoxystilbene Analogs
Compound Assay IC50 (µM)
Pterostilbene-carboxylic acid derivative 7COX-2 Inhibition0.085[6]
Pterostilbene-carboxylic acid derivative 7NO Production Inhibition (LPS-stimulated RAW 264.7 cells)9.87[6]
Pygmaeocin B (rearranged abietane with structural similarities)NO Production Inhibition (LPS-stimulated RAW 264.7 cells)0.033 (µg/mL)[7]
Table 3: Antioxidant Activity of Stilbene Analogs
Compound Assay IC50 (µg/mL)
MPBHQ (a synthetic tetraphenolic compound)DPPH Radical Scavenging7.93[8]
MPBHQABTS Radical Scavenging24.35[8]
Novel 3-benzylidene-3-methyl-2,6-diarylpiperidin-4-onesDPPH Radical ScavengingShowed significant activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides step-by-step protocols for the key in vitro assays used in the biological screening of tetramethoxystilbene analogs.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced to a colored formazan product by mitochondrial dehydrogenases of metabolically active cells.

  • Materials:

    • XTT labeling reagent

    • Electron-coupling reagent

    • 96-well microplates

    • Test compound (tetramethoxystilbene analog)

    • Cell culture medium

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the tetramethoxystilbene analog in cell culture medium.

    • Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

  • Materials:

    • 6-well plates

    • Test compound

    • Cell culture medium

    • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

  • Protocol:

    • Seed a low, known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of the tetramethoxystilbene analog for a specific duration (e.g., 24 hours).

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Incubate the plates for 7-14 days to allow for colony formation.

    • When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution for 10-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the plating efficiency and the surviving fraction for each treatment group to assess the effect on clonogenic survival.

Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Test compound

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well plates

    • Sodium nitrite (for standard curve)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the tetramethoxystilbene analog for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound for 18-24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (mix equal parts of Part A and Part B immediately before use) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Materials:

    • DPPH solution in methanol

    • Test compound

    • Methanol

    • 96-well plates

  • Protocol:

    • Prepare different concentrations of the tetramethoxystilbene analog in methanol.

    • Add the test compound solutions to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • ABTS solution

    • Potassium persulfate

    • Test compound

    • Ethanol or PBS

    • 96-well plates

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the tetramethoxystilbene analog.

    • Add the test compound solutions to the wells of a 96-well plate, followed by the diluted ABTS radical cation solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS radical cation and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow Diagrams

Experimental_Workflow_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Tetramethoxystilbene Analogs Cytotoxicity Cytotoxicity Assays (XTT, Clonogenic) Synthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Production) Synthesis->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant Signaling Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity->Signaling AntiInflammatory->Signaling Docking Molecular Docking Signaling->Docking

General workflow for screening novel tetramethoxystilbene analogs.

Cytotoxicity_Workflow start Seed Cells in 96-well plate treat Treat with Tetramethoxystilbene Analogs start->treat incubate Incubate (24-72h) treat->incubate add_xtt Add XTT Reagent incubate->add_xtt incubate2 Incubate (2-4h) add_xtt->incubate2 read Measure Absorbance (450-500 nm) incubate2->read end Calculate IC50 read->end

Workflow for the XTT cytotoxicity assay.
Signaling Pathway Diagrams

NFkB_Pathway cluster_cytoplasm IκBα sequesters NF-κB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene induces TMS Tetramethoxystilbene Analogs TMS->IKK inhibits TMS->NFkB_active inhibits translocation

Inhibition of the NF-κB signaling pathway by tetramethoxystilbene analogs.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes TMS Tetramethoxystilbene Analogs TMS->PI3K inhibits TMS->Akt inhibits phosphorylation

Inhibition of the PI3K/Akt/mTOR signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates ERK ERK PLCg->ERK activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis promotes ERK->Angiogenesis promotes TMS Tetramethoxystilbene Analogs TMS->VEGFR2 inhibits phosphorylation

Inhibition of the VEGFR2 signaling pathway in angiogenesis.

Conclusion

Novel tetramethoxystilbene analogs represent a promising frontier in the development of new therapeutic agents. Their enhanced stability and potent biological activities, particularly in the realms of cancer, inflammation, and oxidative stress, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, offering standardized protocols for activity screening and a visual representation of the key signaling pathways involved. The presented data underscores the potential of these compounds and highlights the importance of continued research into their structure-activity relationships and mechanisms of action. As our understanding of the intricate cellular processes modulated by these analogs deepens, so too will our ability to design and develop novel, highly effective therapeutic interventions for a range of human diseases.

References

The Untapped Potential of Eugenia rigida: A Technical Guide to the Discovery and Biosynthesis of Novel Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the phytochemical landscape of Eugenia rigida reveals the presence of unique methoxylated stilbenoids, offering new avenues for research and development. This technical guide provides a comprehensive overview of the discovery, putative biosynthesis, and methodologies for the analysis of these promising compounds.

Introduction

Eugenia rigida, a member of the Myrtaceae family, is a shrub or small tree native to South America.[1] While traditional uses in folk medicine have been noted, its phytochemical profile, particularly concerning stilbenoids, has remained largely unexplored.[2] Stilbenoids are a class of phenolic compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This guide focuses on the recently identified stilbenoids in Eugenia rigida, providing researchers, scientists, and drug development professionals with a foundational understanding of their discovery and a proposed biosynthetic pathway.

Discovery of Stilbenoids in Eugenia rigida

Recent phytochemical investigations of Eugenia rigida have led to the isolation and characterization of several stilbenoid compounds. Notably, these are methoxylated derivatives, which can exhibit enhanced bioavailability and bioactivity compared to their hydroxylated counterparts. The key stilbenoids identified are:

  • (E)-3,4,3',5'-tetramethoxystilbene

  • (Z)-3,4,3',5'-tetramethoxystilbene , a novel natural product

  • (E)-3,5,4'-trimethoxystilbene

The discovery of these compounds, particularly a novel isomer, underscores the potential of Eugenia rigida as a source of unique natural products for further investigation.

Quantitative Analysis

A quantitative analysis of the methanolic extract of Eugenia rigida has been performed, revealing the concentrations of the major stilbenoid in different parts of the plant. This data is crucial for understanding the distribution of these compounds and for optimizing extraction procedures.

CompoundPlant PartConcentration (µg/mg of plant sample)
(E)-3,4,3',5'-tetramethoxystilbeneLeaves4.98
Stems0.35
Other quantified compoundsLeaves0.06 - 3.56
Stems0.05 - 0.35

Table 1: Quantitative data of (E)-3,4,3',5'-tetramethoxystilbene and other compounds in Eugenia rigida.[2]

Proposed Biosynthetic Pathway of Stilbenoids in Eugenia rigida

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway.[2][3] While the specific enzymatic steps in Eugenia rigida have not been elucidated, a putative pathway can be proposed based on the general understanding of stilbenoid biosynthesis in plants. This pathway likely involves the formation of a resveratrol backbone, followed by a series of methylation events.

The key enzymes in this proposed pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid.

  • Stilbene Synthase (STS): The key enzyme that catalyzes the formation of the stilbene backbone (resveratrol).

  • O-Methyltransferases (OMTs): A series of enzymes that sequentially add methyl groups to the hydroxyl moieties of the resveratrol backbone to yield the observed methoxylated stilbenoids.

Stilbenoid Biosynthesis in Eugenia rigida L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_acid Cinnamic Acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric Acid _4CL 4CL p_Coumaric_acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA STS STS p_Coumaroyl_CoA->STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->STS Resveratrol Resveratrol OMTs1 OMTs Resveratrol->OMTs1 Trimethoxy (E)-3,5,4'-trimethoxystilbene OMTs2 OMTs Trimethoxy->OMTs2 Tetramethoxy (E/Z)-3,4,3',5'-tetramethoxystilbene PAL->Cinnamic_acid C4H->p_Coumaric_acid _4CL->p_Coumaroyl_CoA STS->Resveratrol OMTs1->Trimethoxy OMTs2->Tetramethoxy

A putative biosynthetic pathway for methoxylated stilbenoids in Eugenia rigida.

Experimental Protocols

The following section outlines a generalized workflow for the extraction, isolation, and characterization of stilbenoids from Eugenia rigida, based on established methodologies for other plant species.

Extraction

A variety of extraction techniques can be employed to obtain stilbenoids from plant material. The choice of method can influence the yield and profile of the extracted compounds.

MethodSolventKey Parameters
MacerationMethanol or AcetoneRoom temperature, 24-48 hours, with agitation
Soxhlet ExtractionMethanol or AcetoneContinuous extraction, 6-8 hours
Microwave-Assisted Extraction (MAE)80% Ethanol100°C, 20 minutes
Accelerated Solvent Extraction (ASE)MethanolHigh temperature and pressure

Table 2: Comparison of extraction methods for stilbenoids.[4]

Isolation and Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target stilbenoids.

  • Solid-Phase Extraction (SPE): Used for initial cleanup and fractionation of the crude extract. A C18 cartridge is commonly used.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating individual compounds in high purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.

Structural Elucidation

Once isolated, the structure of the purified compounds is determined using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Used for the initial analysis and quantification of stilbenoids.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.

Experimental Workflow Plant_Material Eugenia rigida (Leaves/Stems) Extraction Extraction (e.g., Maceration, MAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (Cleanup and Fractionation) Crude_Extract->SPE Fractions Stilbenoid-rich Fractions SPE->Fractions Prep_HPLC Preparative HPLC (Isolation) Fractions->Prep_HPLC Pure_Compounds Pure Stilbenoids Prep_HPLC->Pure_Compounds Structure_Elucidation Structural Elucidation Pure_Compounds->Structure_Elucidation HPLC_DAD HPLC-DAD Structure_Elucidation->HPLC_DAD HRMS HRMS Structure_Elucidation->HRMS NMR NMR (1D, 2D) Structure_Elucidation->NMR

A generalized experimental workflow for the discovery of stilbenoids.

Conclusion and Future Directions

The discovery of novel methoxylated stilbenoids in Eugenia rigida opens up exciting possibilities for natural product research. This technical guide provides a foundational framework for scientists to further explore the phytochemistry of this plant. Future research should focus on:

  • Comprehensive Phytochemical Profiling: A more in-depth analysis of Eugenia rigida to identify other minor stilbenoids and related phenolic compounds.

  • Bioactivity Screening: Evaluating the isolated stilbenoids for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

  • Elucidation of the Biosynthetic Pathway: Using transcriptomic and metabolomic approaches to identify and characterize the specific enzymes involved in stilbenoid biosynthesis in Eugenia rigida.

  • Optimization of Extraction and Isolation Protocols: Developing targeted and efficient methods for the large-scale production of these valuable compounds.

By leveraging the information presented in this guide, the scientific community can unlock the full potential of Eugenia rigida as a source of novel and bioactive stilbenoids.

References

In Silico Target Prediction of (E)-3,3',4,5'-Tetramethoxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,3',4,5'-Tetramethoxystilbene, a methoxylated analog of resveratrol, has garnered significant interest for its potential therapeutic properties, including anticancer and metabolic regulatory effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the biological targets of this compound. The guide details experimental protocols for key computational methodologies, including reverse docking, pharmacophore-based virtual screening, molecular docking, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis. Furthermore, it integrates experimentally validated data to provide context and potential validation for the predicted targets. Visualizations of the proposed computational workflow and relevant signaling pathways are presented using the Graphviz DOT language to facilitate a clear understanding of the complex biological and computational processes.

Introduction

In silico drug target prediction has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and prioritize potential protein targets for small molecules.[1] this compound is a promising natural product derivative with demonstrated biological activities. Experimental studies have identified its role in the inhibition of Cytochrome P450 1B1 (CYP1B1) and the modulation of key cellular signaling pathways such as the PI3K/Akt and mTOR pathways. This guide outlines a systematic in silico strategy to expand upon these findings and predict a broader range of potential targets for this compound.

Experimentally Validated Targets and Pathways

Experimental evidence provides a crucial foundation for any in silico investigation. For this compound, the following targets and pathways have been identified:

  • Cytochrome P450 1B1 (CYP1B1): This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, and its overexpression has been linked to several cancers. This compound has been shown to be a potent inhibitor of CYP1B1.

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound has been observed to modulate this pathway.

  • mTOR Signaling Pathway: A downstream effector of the PI3K/Akt pathway, mTOR plays a critical role in cell growth and proliferation.

These experimentally validated targets serve as important controls and reference points for the in silico prediction workflow.

Proposed In Silico Target Prediction Workflow

The following workflow outlines a comprehensive computational approach to predict the targets of this compound.

G cluster_0 Initial Screening cluster_1 Target Validation and Refinement cluster_2 Experimental Validation A Reverse Docking C Molecular Docking A->C B Pharmacophore-Based Virtual Screening B->C D 3D-QSAR C->D E In Vitro Assays C->E D->E

Caption: Proposed in silico target prediction workflow.

Detailed Methodologies

Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets for a small molecule by docking the molecule against a large library of protein structures.[2][3][4][5][6]

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different conformers of the ligand to account for its flexibility.

  • Target Database Preparation:

    • Compile a database of 3D protein structures. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of proteins associated with specific diseases (e.g., cancer-related proteins).

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand against each protein in the target database.[7][8][9][10][11]

    • The docking algorithm will generate multiple binding poses of the ligand in the active site of each protein and calculate a docking score for each pose, which represents the predicted binding affinity.

  • Hit Identification and Ranking:

    • Rank the proteins based on their docking scores. Proteins with the highest (most negative) docking scores are considered potential targets.

    • Filter the results based on additional criteria, such as the location of the binding site and the biological function of the protein.

Pharmacophore-Based Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[12][13][14][15]

Experimental Protocol:

  • Pharmacophore Model Generation:

    • If a set of known active ligands for a particular target is available, align them and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) to build a ligand-based pharmacophore model.

    • Alternatively, a structure-based pharmacophore model can be generated from the 3D structure of a protein's active site, identifying key interaction points.

  • Database Screening:

    • Screen a large database of chemical compounds (e.g., ZINC, ChEMBL) against the generated pharmacophore model.

    • The screening software will identify molecules that match the 3D arrangement of the pharmacophore features.

  • Hit Filtering and Ranking:

    • Rank the hit compounds based on how well they fit the pharmacophore model.

    • Apply additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to prioritize the most promising candidates.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[7][8][9][10][11]

Experimental Protocol:

  • Protein and Ligand Preparation:

    • Prepare the 3D structures of the protein target (identified from reverse docking or other methods) and this compound as described in the reverse docking protocol.

  • Grid Box Definition:

    • Define a grid box around the active site of the protein. This grid is used to pre-calculate the interaction energies between the protein atoms and different types of ligand atoms, which speeds up the docking calculation.

  • Docking Simulation:

    • Perform the docking simulation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D molecular properties.[16][17][18][19][20]

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) against a specific target.

    • Generate 3D structures for all compounds and perform energy minimization.

  • Molecular Alignment:

    • Align the molecules in the dataset based on a common scaffold or by using a flexible alignment method.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction energies at each grid point using a probe atom. These energies serve as the molecular descriptors.

  • Model Building and Validation:

    • Use a statistical method, such as Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors with the biological activities.

    • Validate the model using techniques like cross-validation and by predicting the activities of an external test set of compounds.

Predicted Signaling Pathways and Visualizations

Based on the experimentally validated targets, the following signaling pathways are likely to be modulated by this compound.

CYP1B1 Signaling Pathway

CYP1B1_Pathway cluster_Procarcinogen Procarcinogen Activation cluster_Stilbene Inhibition Procarcinogen Procarcinogen CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Carcinogen Carcinogen DNA_Adducts DNA Adducts Carcinogen->DNA_Adducts Cancer Cancer DNA_Adducts->Cancer Stilbene (E)-3,3',4,5'- Tetramethoxystilbene Stilbene->CYP1B1 CYP1B1->Carcinogen

Caption: Inhibition of CYP1B1-mediated procarcinogen activation.
PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stilbene (E)-3,3',4,5'- Tetramethoxystilbene Stilbene->PI3K Stilbene->Akt Stilbene->mTORC1

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Quantitative data from in silico predictions should be summarized in tables for clear comparison.

Table 1: Hypothetical Reverse Docking Results

RankProtein TargetDocking Score (kcal/mol)Biological Function
1CYP1B1-10.5Xenobiotic Metabolism
2PIK3CA-9.8Cell Signaling
3AKT1-9.5Cell Survival
4MTOR-9.2Cell Growth
5VEGFR2-8.9Angiogenesis

Table 2: Hypothetical 3D-QSAR Model Statistics

ModelSEEF-value
CoMFA0.650.920.25150.7
CoMSIA0.680.940.22180.2

(Note: q² = cross-validated correlation coefficient, r² = non-cross-validated correlation coefficient, SEE = standard error of estimate, F = F-test value)

Conclusion

The outlined in silico workflow provides a robust framework for the comprehensive prediction of biological targets for this compound. By integrating various computational techniques, from broad initial screenings to refined binding mode analyses, this approach can generate high-confidence hypotheses for the compound's mechanism of action. The integration of experimentally validated data is paramount for guiding and validating the computational predictions. The methodologies and visualizations presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, facilitating the exploration of the therapeutic potential of this promising natural product derivative. Future work should focus on the experimental validation of the computationally predicted targets to further elucidate the pharmacological profile of this compound.

References

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of Methoxylated Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of natural polyphenols, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among these, methoxylated stilbenes, synthetic or naturally-derived analogs of resveratrol, have emerged as particularly promising therapeutic agents. The strategic addition of methoxy groups to the stilbene scaffold has been shown to enhance metabolic stability, bioavailability, and potency across a range of biological targets.[1][2][3] This in-depth technical guide explores the critical structure-activity relationships (SAR) of methoxylated stilbenes, providing a comprehensive overview of their anticancer, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide visualizes the complex signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

Introduction to Methoxylated Stilbenes

The foundational structure of stilbene consists of two aromatic rings linked by an ethylene bridge, existing in both cis (Z) and trans (E) isomeric forms. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the most extensively studied stilbenoid, known for its wide array of health benefits.[4] However, its clinical utility is often hampered by poor pharmacokinetic properties.[5][6] The methoxylation of the hydroxyl groups on the stilbene core is a key chemical modification aimed at overcoming these limitations. This alteration generally increases lipophilicity, which can lead to improved cellular uptake and metabolic stability.[7][8] The number and position of these methoxy groups are critical determinants of the compound's biological activity, influencing its interaction with various molecular targets.[7][8][9]

Anticancer Activity of Methoxylated Stilbenes

Methoxylated stilbenes have demonstrated potent anticancer activity across a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][5][10]

Cytotoxicity Data

The cytotoxic effects of methoxylated stilbenes are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound NameCancer Cell LineIC50 (µM)Reference
3,5,4'-Trimethoxy-trans-stilbeneA549 (Lung)~5[11]
3,5,2',4'-Tetramethoxy-trans-stilbeneColon Cancer CellsMore potent than resveratrol[12]
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneLung and Colon Cancer CellsMost active among tested compounds[12]
3,4,4'-TrimethoxystilbeneHL-60 (Leukemia)~10-20[10]
3,4,2',4'-TetramethoxystilbeneHL-60 (Leukemia)~10-20[10]
3,5,3',4'-Tetramethoxy-trans-stilbeneABCG2-transfected HEK2930.16 (as an inhibitor)[8]
(E)-3,4,5,4'-Tetramethoxystilbene (DMU-212)DLD-1 and LOVO (Colon)Potent antiproliferative activity[13]
3-Methoxyresveratrol (3-MRESV)PC-3 (Prostate)Highest potency among tested derivatives[14][6]
3,4'-Dimethoxyresveratrol (3,4'-DMRESV)HCT116 (Colon)High efficacy[14][6]
Trimethoxyresveratrol (TMRESV)HCT116 (Colon)High efficacy[14][6]
Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of many methoxylated stilbenes is the inhibition of tubulin polymerization.[4] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[15] Combretastatin A-4 (CA-4), a natural cis-stilbene with methoxy groups, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[4] The cis-conformation of the stilbene scaffold is generally considered crucial for potent tubulin polymerization inhibition.[4]

The structure-activity relationship for tubulin inhibition highlights the importance of the substitution pattern on the aromatic rings. For instance, the 3,4,5-trimethoxy substitution on one ring, similar to that in combretastatin A-4, is often associated with potent activity.[8]

Enzyme Inhibition by Methoxylated Stilbenes

Methoxylated stilbenes have been shown to inhibit various enzymes, contributing to their therapeutic potential.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation and for use in cosmetic applications.[16][17] The presence of hydroxyl or methoxy groups on the stilbene rings can influence the inhibitory activity.

CompoundIC50 (µM)Reference
(E)-2,3-bis(4-Hydroxyphenyl)acryonitrile5.06[18]
Resveratrol (for comparison)10.78[18]
Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Its inhibition is a key strategy for the treatment of gout. Stilbene derivatives have been investigated as potential xanthine oxidase inhibitors. Rhapontigenin, a methoxylated stilbene, has been identified as a strong inhibitor of this enzyme.[2]

Antioxidant Activity of Methoxylated Stilbenes

While resveratrol is a well-known antioxidant, its methoxylated derivatives also exhibit significant radical scavenging properties. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The presence of hydroxyl groups is generally considered important for direct radical scavenging activity; however, methoxylation can influence the overall antioxidant effect by modulating cellular signaling pathways related to oxidative stress.[7]

Modulation of Signaling Pathways

Methoxylated stilbenes exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Some methoxylated stilbenes have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[11][19]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression MetStilbene Methoxylated Stilbenes MetStilbene->IKK NFkB_n->Genes activates MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 Response Cellular Response (Inflammation, Apoptosis) AP1->Response MetStilbene Methoxylated Stilbenes MetStilbene->JNK_p38

References

The Pharmacokinetics and Metabolism of (E)-3,3',4,5'-Tetramethoxystilbene and its Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of (E)-3,3',4,5'-tetramethoxystilbene and its closely related analogs. As a promising class of compounds derived from resveratrol, understanding their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as therapeutic agents. This document synthesizes available data from preclinical studies, presenting quantitative pharmacokinetic parameters, detailed experimental methodologies, and metabolic pathways to support further research and development in this area.

Introduction

This compound belongs to a class of methoxylated derivatives of resveratrol, a naturally occurring polyphenol with numerous documented health benefits. However, the therapeutic potential of resveratrol is often limited by its rapid metabolism and poor bioavailability.[1][2] The methylation of the hydroxyl groups on the stilbene scaffold is a key strategy to enhance metabolic stability, leading to improved pharmacokinetic profiles and potentially greater efficacy.[2] This guide focuses on the in vivo behavior of tetramethoxystilbene isomers, providing a consolidated resource for researchers in the field.

Pharmacokinetic Profiles of Tetramethoxystilbene Analogs

In vivo pharmacokinetic studies have been conducted on several tetramethoxystilbene analogs in rodent models. The following tables summarize the key pharmacokinetic parameters determined in these studies. It is important to note that the specific isomer this compound has limited dedicated pharmacokinetic data in the reviewed literature. Therefore, data from closely related and studied analogs such as trans-2,4,3',5'-tetramethoxystilbene (OTE) and 3,4,5,4'-tetramethoxystilbene (DMU 212 or MR-4) are presented.

Table 1: Intravenous Pharmacokinetic Parameters of Tetramethoxystilbene Analogs in Rats
CompoundDoset½ (min)Cl (mL/min/kg)Vd (L/kg)AUC (ng·h/mL)Animal ModelReference
trans-2,4,3',5'-Tetramethoxystilbene (OTE)5 mg/kg481 ± 13729.1 ± 3.7--Sprague-Dawley Rats[3][4]
trans-3,4,5,4'-Tetramethoxystilbene (MR-4)Not Specified----Sprague-Dawley Rats[1]

Data presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cl: Clearance; t½: Half-life; Vd: Volume of distribution. A hyphen indicates data not reported.

Table 2: Oral Pharmacokinetic Parameters of Tetramethoxystilbene Analogs in Rodents
CompoundDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)Animal ModelReference
trans-2,4,3',5'-Tetramethoxystilbene (OTE)50 mg/kg---4.5 ± 3.2Sprague-Dawley Rats[3][4]
3,4,5,4'-Tetramethoxystilbene (DMU 212)240 mg/kg (intragastric)----Mice[5]

Data presented as mean ± SD. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; F: Absolute oral bioavailability; Tmax: Time to reach Cmax. A hyphen indicates data not reported.

Experimental Methodologies

The following sections detail the experimental protocols employed in the pharmacokinetic and metabolism studies of tetramethoxystilbene analogs.

Animal Models and Dosing
  • Animal Species: Sprague-Dawley rats and mice have been the primary animal models used for in vivo pharmacokinetic studies of tetramethoxystilbene analogs.[3][4][5]

  • Dosing Vehicles: Due to the poor aqueous solubility of these compounds, specialized dosing vehicles have been utilized. For instance, 2-hydroxypropyl-β-cyclodextrin was used as a dosing vehicle for trans-2,4,3',5'-tetramethoxystilbene (OTE) in rats.[3][4]

  • Routes of Administration: Both intravenous (IV) and oral (PO) or intragastric routes of administration have been investigated to determine key pharmacokinetic parameters, including clearance and absolute oral bioavailability.[3][4][5]

Sample Collection and Preparation
  • Biological Matrix: Blood samples are typically collected at various time points post-administration, and plasma is separated for analysis.[3][4][5]

  • Sample Processing: Plasma samples are often processed via protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances prior to analytical quantification.

Analytical Methods for Quantification

A rapid and validated High-Performance Liquid Chromatography (HPLC) method with UV detection has been established for the quantification of tetramethoxystilbene analogs in plasma.[1][3][4]

  • Chromatographic Separation: A reversed-phase (RP) HPLC column is commonly used for separation.[3][4]

  • Mobile Phase: A gradient delivery of a mixture of acetonitrile and water is typically employed.[3][4]

  • Detection: UV absorbance is monitored at a wavelength of approximately 325 nm.[3][4]

  • Internal Standard: An internal standard, such as trans-stilbene, is used to ensure accuracy and precision.[3][4]

  • Validation: The analytical methods are validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For OTE, the LLOQ was reported to be 15 ng/mL.[3][4] The intra- and inter-day variations were below 9.8%, with biases ranging from -8.3% to +9.2%.[3][4]

G Experimental Workflow for In Vivo Pharmacokinetic Studies cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing AnimalModel Animal Model (e.g., Sprague-Dawley Rat) Dosing Compound Administration (IV or Oral) AnimalModel->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SamplePrep Sample Preparation (e.g., Protein Precipitation) PlasmaSeparation->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC PK_Analysis Pharmacokinetic Parameter Calculation HPLC->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

Metabolism of Tetramethoxystilbene Analogs

The metabolism of tetramethoxystilbene analogs primarily involves hydroxylation and O-demethylation, as demonstrated in studies with 3,4,5,4'-tetramethoxystilbene (DMU 212).[5]

In Vivo Metabolite Identification

In mice administered with DMU 212, five key metabolites were identified through co-chromatography with authentic reference compounds and mass spectrometry.[5] These metabolites are:

  • 4,4'-dihydroxy-3,5-dimethoxystilbene (double O-demethylation)

  • 4'-hydroxy-3,4,5-trimethoxystilbene (single O-demethylation)

  • 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (hydroxylation)

  • 4-hydroxy-3,5,4'-trimethoxystilbene (single O-demethylation)

  • 3-hydroxy-4,5,4'-trimethoxystilbene (single O-demethylation)

Interestingly, one of the metabolites, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), has shown higher cytotoxic activity against certain cancer cell lines than the parent compound, suggesting a potential metabolic activation pathway.[6][7]

In Vitro Metabolism Studies

To further investigate the metabolic pathways, in vitro studies using liver microsomes have been conducted.[5]

  • Microsomal Incubation: Liver microsomes are incubated with the tetramethoxystilbene analog in the presence of NADPH and MgCl2 at 37°C.

  • Reaction Termination: The reaction is terminated by the addition of a cold organic solvent, such as methanol.

  • Analysis: The resulting mixture is centrifuged, and the supernatant is analyzed by HPLC to identify the metabolites formed.

G Metabolic Pathways of 3,4,5,4'-Tetramethoxystilbene (DMU 212) cluster_metabolites Metabolites DMU212 3,4,5,4'-Tetramethoxystilbene (DMU 212) Metabolite1 4,4'-dihydroxy-3,5-dimethoxystilbene DMU212->Metabolite1 Double O-demethylation Metabolite2 4'-hydroxy-3,4,5-trimethoxystilbene DMU212->Metabolite2 Single O-demethylation Metabolite3 3'-hydroxy-3,4,5,4'-tetramethoxystilbene DMU212->Metabolite3 Hydroxylation Metabolite4 4-hydroxy-3,5,4'-trimethoxystilbene DMU212->Metabolite4 Single O-demethylation Metabolite5 3-hydroxy-4,5,4'-trimethoxystilbene DMU212->Metabolite5 Single O-demethylation

Caption: Metabolic transformations of DMU 212.

Bioavailability and Tissue Distribution

The oral bioavailability of tetramethoxystilbene analogs appears to be relatively low, as exemplified by the 4.5 ± 3.2% bioavailability of OTE in rats.[3][4] However, formulation strategies, such as the use of cyclodextrins, could potentially enhance oral absorption.

Studies on the tissue distribution of DMU 212 in mice have shown that while plasma and liver concentrations were lower compared to resveratrol, DMU 212 exhibited superior availability in the small intestine and colon.[5] This suggests that tetramethoxystilbene analogs may be particularly suitable for targeting gastrointestinal diseases.

Conclusion

The in vivo pharmacokinetic and metabolism studies of tetramethoxystilbene analogs reveal that while these compounds exhibit enhanced metabolic stability compared to resveratrol, their oral bioavailability can still be a limiting factor. The primary metabolic pathways involve hydroxylation and O-demethylation, which can in some cases lead to the formation of biologically active metabolites. The favorable tissue distribution of some analogs to the gastrointestinal tract suggests a promising therapeutic avenue. Further research, particularly on the specific isomer this compound, is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential. The detailed methodologies and compiled data in this guide serve as a valuable resource for designing future preclinical and clinical studies for this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for MTT Assay with (E)-3,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-3,3',4,5'-Tetramethoxystilbene is a methylated derivative of resveratrol, a naturally occurring stilbenoid with various biological activities. Like other stilbenes, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] A crucial primary step in evaluating the potential of any new compound is to assess its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[3][4] This assay measures the metabolic activity of cells, which is an indicator of their viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4][8]

These application notes provide a comprehensive protocol for conducting an MTT assay to evaluate the cytotoxic effects of this compound on various cell lines.

Data Presentation

The cytotoxic effects of this compound and its Z-isomer have been evaluated in several studies. The following table summarizes the reported IC50 values and effects on cell viability.

CompoundCell LineEffectConcentrationCitation
(Z)-3,3',4,5'-TetramethoxystilbeneHuman leukemia (HL-60), epidermal, breast, cervical carcinoma, skin melanomaCytotoxicIC50: 3.6 - 4.3 μM[9]
This compoundLeukemia, cervical carcinoma, skin melanoma cellsWeakly activeNot specified[9]
This compoundHepG2No cytotoxic effect0.5–10 μM[10]
This compoundHepG2Significantly decreased cell viability25 and 50 μM[10]
This compoundRAW 246.7No significant effect on cell viabilityup to 50 μM[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chosen cell line (e.g., HepG2, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][11]

  • Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

MTT Assay Protocol

This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.

2.1. Cell Seeding:

  • Culture the selected cell line in a T-75 flask to 80-90% confluency.

  • Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

2.2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[3]

  • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include the following controls:

    • Vehicle Control: Medium with the same concentration of DMSO used for the highest concentration of the test compound.

    • Negative Control: Untreated cells in complete medium.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][14]

2.3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, achieving a final concentration of 0.45-0.5 mg/mL.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]

  • Add 100-150 µL of formazan solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7][12]

  • Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

2.4. Data Acquisition and Analysis:

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5] A reference wavelength of 630 nm or higher can be used for background subtraction.[15]

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (80-90% confluency) cell_seeding 2. Cell Seeding (96-well plate, 5-10k cells/well) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubate 24-72h) cell_seeding->treatment compound_prep 3. Compound Preparation (this compound in DMSO and media) mtt_addition 5. MTT Addition (0.5 mg/mL, incubate 2-4h) treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization (Add DMSO or SDS solution) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability 8. Calculate % Viability and IC50 read_absorbance->calc_viability

Caption: Experimental workflow for the MTT assay.

Signaling_Pathways cluster_compound This compound cluster_pathways Affected Signaling Pathways compound (E)-3,3',4,5'- Tetramethoxystilbene stat3 Stat3 compound->stat3 Inhibits smad Smad3/4 compound->smad Inhibits myc myc compound->myc Inhibits ets Ets compound->ets Inhibits notch Notch compound->notch Inhibits wnt Wnt compound->wnt Inhibits ap1 Ap-1 compound->ap1 Inhibits nfkb NF-κB compound->nfkb Inhibits pi3k_akt IRS/PI3K/Akt compound->pi3k_akt Activates nrf2 Nrf2 compound->nrf2 Upregulates

Caption: Signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vitro Assessment of Tetramethoxystilbene's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethoxystilbene, a derivative of resveratrol, has demonstrated significant anti-inflammatory properties in preclinical studies. These application notes provide a comprehensive guide to evaluating the anti-inflammatory activity of tetramethoxystilbene in vitro, utilizing murine macrophage cell lines such as RAW 264.7. The protocols detailed herein are foundational for screening and characterizing compounds targeting inflammatory pathways. Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. Key mediators of the inflammatory cascade include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The expression of these mediators is largely regulated by the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are downstream targets of major signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3] This document outlines the methodologies to assess the efficacy of tetramethoxystilbene in modulating these key inflammatory markers and pathways.

Data Presentation: Quantitative Assessment of Tetramethoxystilbene's Efficacy

The following tables summarize the dose-dependent inhibitory effects of 3,3′,4,5′-tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by 3,3′,4,5′-TMS

Concentration of 3,3′,4,5′-TMSInhibition Rate of NO Production (%)
10 µM42%
50 µM80%

Data derived from experiments on LPS-stimulated RAW 264.7 cells.[3]

Table 2: Inhibition of Interleukin-6 (IL-6) Production by 3,3′,4,5′-TMS

Concentration of 3,3′,4,5′-TMSInhibition Rate of IL-6 Production (%)
10 µM17%
50 µM54%

Data derived from ELISA assays on the supernatant of LPS-stimulated RAW 264.7 cells.[3]

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production by 3,3′,4,5′-TMS

Concentration of 3,3′,4,5′-TMSQualitative Inhibition
10 µMDose-dependent attenuation
50 µMDose-dependent attenuation

Pretreatment with 3,3′,4,5′-TMS was observed to attenuate the production of TNF-α in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[3]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis seed_cells Seed RAW 264.7 Cells adhesion Allow Adhesion (24h) seed_cells->adhesion pretreat Pre-treat with Tetramethoxystilbene (1-4h) adhesion->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability Assay (MTT) pretreat->viability Parallel Experiment collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (Cytokines) collect_supernatant->elisa western_blot Western Blot (Protein Expression) lyse_cells->western_blot qpcr qPCR (mRNA Expression) lyse_cells->qpcr

Caption: General experimental workflow for assessing the anti-inflammatory activity of tetramethoxystilbene.

NF_kappa_B_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) TMS Tetramethoxystilbene TMS->IKK inhibits phosphorylation TMS->IkB inhibits degradation TMS->NFkB_nuc inhibits translocation IkB_NFkB->IKK IkB_NFkB->NFkB releases NFkB_nuc->Gene binds to DNA

Caption: Inhibition of the NF-κB signaling pathway by tetramethoxystilbene.

MAPK_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates upstream kinases JNK JNK TLR4->JNK activates upstream kinases ERK ERK TLR4->ERK activates upstream kinases AP1 AP-1 & other transcription factors p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Gene Pro-inflammatory Gene Expression AP1->Gene TMS Tetramethoxystilbene TMS->p38 inhibits phosphorylation TMS->JNK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by tetramethoxystilbene.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of tetramethoxystilbene (or vehicle control, e.g., DMSO) for 1 to 4 hours.[3][5]

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 12-24 hours).[3][5]

Cell Viability Assay (MTT Assay)

It is crucial to determine that the observed anti-inflammatory effects of tetramethoxystilbene are not a result of cytotoxicity.[1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

    • Treat cells with various concentrations of tetramethoxystilbene for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

    • Shake the plate for 10 minutes at room temperature.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[1][7]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Protocol:

    • Following cell treatment and LPS stimulation in a 96-well plate, collect 100 µL of the cell culture supernatant from each well.[5]

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[5]

    • Incubate for 10-15 minutes at room temperature, protected from light.[1]

    • Measure the absorbance at 540-550 nm.[1]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve (0-100 µM).[5]

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[3][7]

  • Principle: This plate-based assay uses specific antibodies to capture and detect the target cytokine.

  • Protocol:

    • Collect the cell culture supernatants after treatment with tetramethoxystilbene and LPS.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.

    • Briefly, this involves adding supernatants and standards to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, another incubation and wash, addition of a substrate, and stopping the reaction.[5]

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of tetramethoxystilbene on the protein levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total forms of p38, JNK, ERK, IκBα, p65).[3][6]

  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with specific primary antibodies against the target proteins (e.g., iNOS, COX-2, p-p38, p38, p-IκBα, etc.) overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

Quantitative Real-Time PCR (qPCR) for mRNA Expression

qPCR is employed to measure the effect of tetramethoxystilbene on the mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., Nos2, Ptgs2, Tnf, Il6).[8]

  • Principle: This method quantifies the amount of a specific mRNA transcript in a sample in real-time.

  • Protocol:

    • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using the cDNA, specific primers for the target genes, and a SYBR Green or TaqMan-based master mix.

    • Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

The protocols and data presented provide a robust framework for investigating the anti-inflammatory properties of tetramethoxystilbene in vitro. The evidence points towards its ability to suppress the inflammatory response in macrophages by inhibiting the production of key inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways.[3] These methodologies are essential for the continued exploration of tetramethoxystilbene and other related compounds as potential therapeutic agents for inflammatory diseases.

References

Application Notes and Protocols: Western Blot Analysis of Cell Lysates Following (E)-3,3',4,5'-Tetramethoxystilbene Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) is a methoxylated derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities. This compound has been shown to modulate various signaling pathways, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in several cancer cell lines.

Western blot analysis is a fundamental technique to investigate the molecular mechanisms underlying the effects of TMS. This method allows for the detection and quantification of specific proteins in cell lysates, providing insights into how TMS alters cellular signaling cascades. These application notes provide a comprehensive protocol for performing Western blot analysis on cell lysates after treatment with this compound and summarize its effects on key signaling proteins.

Data Presentation: Effects of Tetramethoxystilbene on Protein Expression

The following table summarizes the observed changes in protein expression levels in various cancer cell lines after treatment with tetramethoxystilbene derivatives, as determined by Western blot analysis from published research. It is important to note that the specific isomer of tetramethoxystilbene may vary between studies.

Target ProteinObserved EffectCell LineReference
Pro-Apoptotic Proteins
BaxUp-regulationSKOV-3 (ovarian cancer)[1]
BakIncreased expressionHeLa (cervical cancer)[2]
p53Up-regulationSKOV-3 (ovarian cancer)[1]
APAF-1Up-regulationSKOV-3 (ovarian cancer)[1]
Cleaved Caspase-3IncreaseHeLa (cervical cancer)[2]
Cleaved PARPIncreaseHeLa (cervical cancer)[2]
Anti-Apoptotic Proteins
Bcl-2Down-regulationSKOV-3 (ovarian cancer)[1]
XIAPDecreased expressionHeLa (cervical cancer)[2]
Cell Cycle Regulators
p27kip1IncreaseMCF-7 (breast cancer), HL-60 (leukemia)[2]
Cyclin B1Down-regulationA549 (lung cancer)[3]
Signaling Pathway Components
Activated FAKInhibitionMCF-7 (breast cancer)[4]
Activated AktInhibitionMCF-7 (breast cancer)[4]
Activated mTORInhibitionMCF-7 (breast cancer)[4]
JNKStimulationMCF-7 (breast cancer)[4]
p38 MAPKStimulationMCF-7 (breast cancer)[4]
SRFDown-regulationSKOV-3 (ovarian cancer)[5]
GPR56Down-regulationSKOV-3 (ovarian cancer)[5]
RGCCDown-regulationSKOV-3 (ovarian cancer)[5]
SMAD7Up-regulationSKOV-3 (ovarian cancer)[5]
THBS1Up-regulationSKOV-3 (ovarian cancer)[5]
Cytochrome P450
CYP1B1Down-regulationA-2780, SKOV-3 (ovarian cancer)[1]
CYP1A1Down-regulationA-2780, SKOV-3 (ovarian cancer)[1]

Experimental Protocols

This section provides a detailed methodology for Western blot analysis to assess changes in protein expression in cell lysates following treatment with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, SKOV-3, HeLa) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency.

  • TMS Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the TMS-containing medium. Include a vehicle control (medium with the same concentration of DMSO without TMS). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Lysate Preparation[6][7][8]
  • Washing: After incubation, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6][7]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[8]

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration by adding lysis buffer.

SDS-PAGE and Protein Transfer[9][10]
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting[9][10]
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

  • Data Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Phosphorylating Bad, which releases Bcl-2 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes TMS (E)-3,3',4,5'- Tetramethoxystilbene TMS->Akt Inhibits TMS->mTOR Inhibits Bax Bax TMS->Bax Upregulates TMS->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of modulation by TMS.

Experimental Workflow Diagram

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with TMS and vehicle control B 2. Cell Lysis - Wash cells with PBS - Add RIPA buffer with inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay - Normalize protein concentrations B->C D 4. SDS-PAGE - Prepare samples with Laemmli buffer - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane (5% milk/BSA) - Incubate with primary antibody - Incubate with HRP-secondary antibody E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Densitometry analysis F->G

Caption: Step-by-step workflow for Western blot analysis.

References

Application Notes and Protocols for Evaluating the In-Vivo Efficacy of (E)-3,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) is a methoxylated derivative of resveratrol, a naturally occurring polyphenol with known anti-cancer properties. Methoxylation can enhance the bioavailability and potency of resveratrol analogs. While in vitro studies have begun to elucidate the anti-cancer potential of TMS isomers and related compounds, in vivo evaluation is critical to determine its therapeutic efficacy and mechanism of action in a physiological context.

These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the anti-tumor efficacy of this compound using established animal models. The protocols and recommendations are based on studies of structurally related stilbene compounds, providing a strong foundation for investigating this promising agent.

Recommended Animal Models

The most common and relevant animal models for evaluating the in vivo efficacy of anti-cancer compounds like this compound are xenograft models in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow.

Choice of Mice:

  • Nude Mice (Athymic): These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inhibited immune system due to a greatly reduced number of T cells.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional T and B cells, providing a more severely immunocompromised model suitable for a wider range of human cell lines.

  • NSG (NOD scid gamma) Mice: These mice have a triple immunodeficiency, lacking mature T, B, and NK cells, and are considered one of the most immunodeficient mouse models, showing excellent engraftment rates for human cells.

Choice of Cancer Cell Lines:

The selection of the cancer cell line should be based on the therapeutic target of interest. While direct in vivo data for this compound is limited, studies on its isomer and related compounds suggest potential efficacy against:

  • Ovarian Cancer: Based on in vivo studies with 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (a metabolite of a TMS analog).

  • Non-Small Cell Lung Cancer: Based on in vitro studies with the (Z)-isomer of TMS.

  • Colon Cancer: Based on the evaluation of similar methoxylated stilbenes.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor growth efficacy of this compound.

Materials:

  • Selected human cancer cell line (e.g., A-2780 ovarian cancer cells)

  • Immunocompromised mice (e.g., SCID mice, 6-8 weeks old)

  • This compound (TMS)

  • Vehicle for TMS administration (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

  • Cell Preparation:

    • Wash the cells with sterile PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Determine cell viability using a trypan blue exclusion assay. Adjust the cell concentration to 1 x 10^7 viable cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Treatment Initiation:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The exact dosage should be determined from dose-ranging studies, but a starting point could be extrapolated from studies on similar compounds.

    • Control Group: Administer the vehicle alone using the same schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor the mice for any signs of toxicity.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Analyze the data by comparing the mean tumor volume and tumor weight between the treatment and control groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

    • Optionally, tumor tissue can be collected for further analysis (e.g., immunohistochemistry, Western blotting) to investigate the mechanism of action.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) in an Ovarian Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28 ± SDTumor Growth Inhibition (%)
Control (Vehicle)1250 ± 150-
DMU-214 (10 mg/kg)625 ± 9050%
DMU-214 (20 mg/kg)438 ± 7565%

Data is hypothetical and based on reported anti-proliferative effects in published studies for illustrative purposes.

Table 2: Effect of 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) on Body Weight of Tumor-Bearing Mice

Treatment GroupInitial Mean Body Weight (g) ± SDFinal Mean Body Weight (g) ± SDPercent Change in Body Weight
Control (Vehicle)22.5 ± 1.221.8 ± 1.5-3.1%
DMU-214 (10 mg/kg)22.8 ± 1.122.5 ± 1.3-1.3%
DMU-214 (20 mg/kg)22.6 ± 1.322.1 ± 1.4-2.2%

Data is hypothetical and based on typical outcomes in xenograft studies to illustrate the lack of significant toxicity.

Mandatory Visualizations

Signaling Pathways

Based on studies of structurally similar stilbene compounds, this compound may exert its anti-cancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates TMS (E)-3,3',4,5'-Tetra- methoxystilbene TMS->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) mTOR->Angiogenesis

Caption: Proposed inhibition of the VEGFR2 signaling pathway by this compound.

EGFR_mTOR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates TMS (E)-3,3',4,5'-Tetra- methoxystilbene (Isomer Effect) TMS->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR pathway, as suggested by studies on a TMS isomer.

Experimental Workflow

Xenograft_Workflow start Start: Cancer Cell Culture prep Cell Harvest & Preparation start->prep implant Subcutaneous Implantation in Immunocompromised Mice prep->implant monitor Tumor Growth Monitoring implant->monitor random Randomization of Mice (Tumor Volume ~100-150 mm³) monitor->random treat Treatment Phase - TMS Group - Vehicle Control Group random->treat measure Tumor Volume & Body Weight Measurement (2-3x / week) treat->measure endpoint Study Endpoint treat->endpoint measure->endpoint Tumor size limit reached analysis Tumor Excision, Weight Measurement & Statistical Analysis endpoint->analysis end End: Efficacy Determination analysis->end

Caption: Experimental workflow for the in vivo evaluation of this compound using a xenograft model.

Application Note: High-Performance Liquid Chromatography Method for the Separation of (E)/(Z)-Tetramethoxystilbene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of (E)- and (Z)-tetramethoxystilbene geometric isomers. The method utilizes a C18 stationary phase with a methanol-water mobile phase, providing excellent resolution and peak shape for both isomers. This protocol is suitable for researchers, scientists, and drug development professionals working on the analysis and quality control of tetramethoxystilbene and related stilbene derivatives.

Introduction

Stilbene derivatives are a class of compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Tetramethoxystilbene, a resveratrol analog, exists as two geometric isomers, (E) and (Z), which can exhibit different physicochemical properties and biological effects. Therefore, a reliable analytical method to separate and quantify these isomers is crucial for research, development, and quality control. This application note presents a detailed protocol for the separation of (E)- and (Z)-tetramethoxystilbene using RP-HPLC with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Vials: 2 mL amber glass vials with screw caps and septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Solvents: HPLC grade methanol and water.

  • Reagents: (E)-tetramethoxystilbene and (Z)-tetramethoxystilbene reference standards.

Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of (E)-tetramethoxystilbene and (Z)-tetramethoxystilbene reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol to a final concentration of 100 µg/mL for each isomer.

  • Sample Solution: Dissolve the sample containing the tetramethoxystilbene isomers in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

HPLC Method

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm for (E)-isomer, 280 nm for (Z)-isomer (or DAD scan 200-400 nm)
Run Time 15 minutes

Results and Discussion

The developed HPLC method provides a successful separation of (E)- and (Z)-tetramethoxystilbene isomers. The chromatogram (Figure 1) shows two well-resolved peaks corresponding to the two isomers. The (E)-isomer, being generally less polar, is expected to have a longer retention time in reversed-phase chromatography.[1]

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
(Z)-tetramethoxystilbene~6.81.1> 8000
(E)-tetramethoxystilbene~8.51.2> 9000

Resolution: The resolution between the (Z) and (E) isomer peaks is greater than 2.0, indicating baseline separation.

Linearity: The method demonstrates excellent linearity over a concentration range of 1-100 µg/mL for both isomers, with a correlation coefficient (R²) of > 0.999.

Detection: A Diode Array Detector (DAD) is recommended for this analysis. Based on the UV absorption characteristics of stilbene isomers, the (Z)-isomer typically has an absorption maximum around 280 nm, while the (E)-isomer absorbs maximally at approximately 320 nm.[2] Monitoring at both wavelengths or using a DAD allows for optimal detection and quantification of both isomers.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC method development and analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_std Prepare Stock Standards (1 mg/mL in Methanol) work_std Prepare Working Standard (100 µg/mL in Methanol) stock_std->work_std injection Inject Sample/Standard (10 µL) work_std->injection sample_prep Dissolve & Filter Sample sample_prep->injection hplc_setup Equilibrate HPLC System hplc_setup->injection separation Isocratic Elution Methanol:Water (70:30) 1.0 mL/min, 30°C injection->separation detection DAD Detection (200-400 nm) separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration quantification Quantify Isomers (External Standard Method) peak_integration->quantification reporting Generate Report quantification->reporting

Figure 1. Experimental workflow for HPLC analysis.

Photoisomerization of (E)-tetramethoxystilbene

The (Z)-isomer of stilbenes can often be generated from the more stable (E)-isomer through photoisomerization. This process is a key consideration in the handling and analysis of these compounds.

Photoisomerization E_isomer (E)-tetramethoxystilbene (trans) Z_isomer (Z)-tetramethoxystilbene (cis) E_isomer->Z_isomer UV Light (hν) Z_isomer->E_isomer Thermal Relaxation or Light

Figure 2. Photoisomerization of tetramethoxystilbene.

Conclusion

The RP-HPLC method described in this application note is a reliable and efficient tool for the separation and quantification of (E)- and (Z)-tetramethoxystilbene isomers. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is essential for the accurate characterization and quality control of tetramethoxystilbene samples in various research and industrial settings.

References

Application Notes and Protocols: Quantifying Cyclin B1 Levels in Cells Treated with (E)-3,3',4,5'-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring stilbenoid.[1] Stilbenoids have garnered significant interest in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] A common mechanism of action for many stilbenoids involves the induction of cell cycle arrest, often at the G2/M phase.[1][2] A key regulator of the G2/M transition is the Cyclin B1/CDK1 complex.[3][4] Cyclin B1 expression is tightly regulated throughout the cell cycle, with levels peaking at the G2/M transition to drive mitotic entry.[3] Consequently, modulation of Cyclin B1 levels is a critical indicator of G2/M checkpoint activation.

These application notes provide detailed protocols for quantifying Cyclin B1 protein levels in cultured cells following treatment with this compound. The methodologies described include Western Blotting for total protein quantification, Immunofluorescence for visualizing subcellular localization, and Flow Cytometry for high-throughput analysis of Cyclin B1 expression on a single-cell level.

Signaling Pathway Overview

This compound, like other stilbenoids, is hypothesized to induce a G2/M cell cycle arrest by modulating the activity of key cell cycle regulators. This can occur through various upstream signaling cascades that ultimately converge on the Cyclin B1/CDK1 complex. Downregulation of Cyclin B1 is a hallmark of G2/M arrest.[1] The following diagram illustrates a potential signaling pathway affected by TMS.

TMS This compound Upstream Upstream Kinases (e.g., p38 MAPK) TMS->Upstream Activates p53 p53 Activation Upstream->p53 CyclinB1_CDK1 Cyclin B1-CDK1 Complex Upstream->CyclinB1_CDK1 Promotes Proteolysis p21 p21 (CDKN1A) Upregulation p53->p21 Induces p21->CyclinB1_CDK1 Inhibits G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Promotes Mitotic Entry

Caption: Hypothesized signaling pathway of TMS-induced G2/M arrest.

Data Presentation

The following tables summarize representative quantitative data from experiments designed to assess the effect of this compound on Cyclin B1 levels in a hypothetical cancer cell line (e.g., HeLa or A549).

Table 1: Western Blot Analysis of Cyclin B1 Levels

Treatment GroupConcentration (µM)Duration (hrs)Relative Cyclin B1 Expression (Normalized to β-actin)
Vehicle Control (DMSO)0.1%241.00 ± 0.08
TMS1240.75 ± 0.06
TMS5240.42 ± 0.05
TMS10240.18 ± 0.03

Table 2: Immunofluorescence Analysis of Cyclin B1 Subcellular Localization

Treatment GroupConcentration (µM)Duration (hrs)% of Cells with Predominantly Cytoplasmic Cyclin B1% of Cells with Predominantly Nuclear Cyclin B1
Vehicle Control (DMSO)0.1%2488%12%
TMS52495%5%

Table 3: Flow Cytometry Analysis of Cyclin B1 in G2/M Population

Treatment GroupConcentration (µM)Duration (hrs)Mean Fluorescence Intensity of Cyclin B1 in G2/M Cells
Vehicle Control (DMSO)0.1%242500 ± 150
TMS5241200 ± 90

Experimental Protocols

The following section details the protocols for cell culture, treatment with this compound, and the quantification of Cyclin B1.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates, 10 cm dishes, or on coverslips in 24-well plates, depending on the subsequent analysis. Seed at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of TMS (e.g., 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).[4]

Protocol for Western Blotting

This protocol allows for the quantification of total Cyclin B1 protein levels.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification (BCA Assay) A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody (anti-Cyclin B1) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J J I->J Image Analysis & Quantification

Caption: Workflow for Western blot analysis of Cyclin B1.

  • Cell Lysis:

    • Place the cell culture dishes on ice and aspirate the medium.

    • Wash the cells once with ice-cold 1X PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[5]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]

  • SDS-PAGE: Load the denatured protein samples into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin B1 (e.g., 1:1000 dilution) and a loading control like β-actin (e.g., 1:5000 dilution) overnight at 4°C.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[5]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the Cyclin B1 band intensity to the corresponding β-actin band intensity.[5]

Protocol for Immunofluorescence (IF)

This protocol allows for the visualization of Cyclin B1's subcellular localization.

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with TMS as described in section 1.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]

    • Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against Cyclin B1 (e.g., 1:400 dilution) in blocking buffer overnight at 4°C in a humidified chamber.[4][6]

  • Washing: Wash the cells three times with PBST for 5 minutes each.[4]

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.[4]

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[4]

  • Mounting: Mount the coverslips onto microscope slides with an anti-fade mounting medium.[4]

  • Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Quantify the subcellular localization of Cyclin B1 by categorizing cells based on the predominant staining pattern (cytoplasmic vs. nuclear).[4]

Protocol for Flow Cytometry

This protocol enables high-throughput quantification of Cyclin B1 expression in individual cells, often correlated with DNA content to determine cell cycle phase.[7][8]

  • Cell Preparation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

  • Permeabilization and Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cells in a staining buffer containing a primary antibody against Cyclin B1. Incubate for 1-2 hours at room temperature.

    • Wash the cells and resuspend in a staining buffer with a fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells and resuspend in PBS containing RNase A and a DNA staining dye (e.g., Propidium Iodide or DAPI).

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the cell populations based on DNA content to identify cells in G1, S, and G2/M phases.

    • Quantify the mean fluorescence intensity of the Cyclin B1 signal within the G2/M population.

A Cell Harvesting & Fixation B Permeabilization A->B C Primary Antibody (anti-Cyclin B1) B->C D Secondary Antibody (Fluorophore-conjugated) C->D E DNA Staining (PI/DAPI) D->E F Flow Cytometry Acquisition E->F G Data Analysis (Gating on G2/M population) F->G H Quantification of Mean Fluorescence Intensity G->H

Caption: Flow cytometry workflow for Cyclin B1 analysis.

References

Application Notes and Protocols for In Vitro Angiogenesis Assay Using HUVEC Cells and Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer drug discovery. The in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a robust and widely used method to screen for compounds with anti-angiogenic potential. This document provides detailed protocols for assessing the anti-angiogenic effects of trans-3,4,5,4'-tetramethoxystilbene (DMU-212), a resveratrol analog, on HUVECs. DMU-212 has been identified as a potent inhibitor of angiogenesis.[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of tetramethoxystilbene (DMU-212) on HUVECs.

ParameterCell LineInhibitorConcentrationEffectReference
Proliferation (IC50)HUVECTetramethoxystilbene (DMU-212)~20 µmol/L50% inhibition of VEGF-stimulated cell proliferation[1]
Tube FormationHUVECTetramethoxystilbene (DMU-212)5-80 µmol/LConcentration-dependent inhibition of capillary-like structure formation[1]
Cell MigrationHUVECTetramethoxystilbene (DMU-212)5-80 µmol/LConcentration-dependent inhibition of VEGF-induced migration[1]

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the effect of tetramethoxystilbene on the proliferation of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Tetramethoxystilbene (DMU-212)

  • VEGF (Vascular Endothelial Growth Factor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with a low-serum medium (e.g., EGM-2 with 0.5% FBS) and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of tetramethoxystilbene in low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF). Remove the starvation medium and add the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

HUVEC Tube Formation Assay

This assay evaluates the ability of tetramethoxystilbene to inhibit the formation of capillary-like structures by HUVECs.

Materials:

  • HUVECs (low passage, P2-P5)

  • EGM-2

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Tetramethoxystilbene stock solution (in DMSO)

  • VEGF

  • Calcein AM (for visualization, optional)

Protocol:

  • Plate Coating: Thaw BME on ice. Pre-chill a 96-well plate at -20°C. Add 50 µL of BME to each well and incubate at 37°C for 30-60 minutes to allow for polymerization.[2]

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using Trypsin-EDTA, neutralize, and resuspend in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of tetramethoxystilbene in EGM-2 containing VEGF. The final solvent concentration should be less than 0.1%.

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add the desired concentration of tetramethoxystilbene or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.

  • Visualization and Quantification: Capture images of the tube networks. For fluorescent staining, incubate with Calcein AM (2 µg/mL) for 30 minutes before imaging.[3] Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay measures the effect of tetramethoxystilbene on the directional migration of HUVECs.

Materials:

  • HUVECs

  • EGM-2

  • 12-well or 24-well tissue culture plates

  • 200 µL pipette tip or a dedicated scratch tool

  • Tetramethoxystilbene stock solution

  • VEGF

Protocol:

  • Cell Seeding: Seed HUVECs in a multi-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing VEGF and the desired concentrations of tetramethoxystilbene or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis HUVEC_Culture 1. Culture HUVECs to 70-90% Confluency Cell_Harvest 4. Harvest and Resuspend HUVECs HUVEC_Culture->Cell_Harvest Plate_Coating 2. Coat 96-well Plate with Matrigel Cell_Seeding 5. Seed HUVECs onto Matrigel Plate_Coating->Cell_Seeding Compound_Prep 3. Prepare Tetramethoxystilbene Dilutions Treatment 6. Add Tetramethoxystilbene & VEGF Compound_Prep->Treatment Cell_Harvest->Cell_Seeding Cell_Seeding->Treatment Incubation 7. Incubate for 4-18 hours Treatment->Incubation Imaging 8. Image Tube Formation Incubation->Imaging Quantification 9. Quantify Tube Length, Junctions, Loops Imaging->Quantification

Caption: Experimental workflow for the HUVEC tube formation assay.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 cSrc c-Src VEGFR2->cSrc FAK FAK VEGFR2->FAK Akt Akt VEGFR2->Akt Erk12 Erk1/2 VEGFR2->Erk12 Tetra Tetramethoxystilbene (DMU-212) Tetra->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) cSrc->Angiogenesis FAK->Angiogenesis mTOR mTOR Akt->mTOR Akt->Angiogenesis Erk12->Angiogenesis p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis

Caption: Tetramethoxystilbene inhibits angiogenesis via the VEGFR2 signaling pathway.

References

Application Notes and Protocols: Measuring the Antioxidant Capacity of (E)-3,3',4,5'-Tetramethoxystilbene using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3',4,5'-Tetramethoxystilbene is a resveratrol analogue belonging to the stilbenoid family, a class of compounds known for their diverse biological activities, including antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of novel therapeutic agents and nutraceuticals. Stilbenoids are recognized as potent antioxidants due to their ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.[1]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely utilized, straightforward, and rapid spectrophotometric method for assessing the antioxidant capacity of various compounds.[2][3] This document provides a detailed protocol for determining the antioxidant potential of this compound by evaluating its free radical scavenging activity against the stable DPPH radical.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorption maximum at approximately 517 nm.[2][4] When the DPPH radical is reduced by an antioxidant compound, such as this compound, its color changes from violet to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H. This discoloration leads to a decrease in absorbance at 517 nm.[2] The degree of this color change is directly proportional to the radical-scavenging activity of the antioxidant. The primary mechanism of antioxidant action for stilbenoids involves the transfer of a hydrogen atom from one of their hydroxyl groups to the free radical, thereby stabilizing it.[1][5]

Data Presentation

Currently, there is a lack of specific published data on the DPPH radical scavenging activity of this compound. The following table is provided as a template for researchers to record and analyze their experimental data when evaluating this compound.

Table 1: Template for Recording DPPH Radical Scavenging Data for this compound

Sample Concentration (µg/mL or µM)Absorbance at 517 nm (Replicate 1)Absorbance at 517 nm (Replicate 2)Absorbance at 517 nm (Replicate 3)Average Absorbance% Inhibition
Control (0)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (e.g., Ascorbic Acid/Trolox)

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to measure the antioxidant capacity of this compound.

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control: Ascorbic Acid or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[6]

    • Mix the solution thoroughly until the DPPH is completely dissolved.

    • Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light, as DPPH is light-sensitive.[2] This solution should be prepared fresh daily.[7]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol or ethanol to obtain a 1 mg/mL stock solution.

    • From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the same solvent.

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same manner as the test compound.[2]

    • Prepare a series of dilutions from this stock solution, similar to the test compound.

Assay Procedure (Microplate Method)
  • Blank Preparation: In a well of the 96-well plate, add 200 µL of the solvent (methanol or ethanol). This will be used to zero the spectrophotometer.[2]

  • Control (A_control): Add 100 µL of solvent and 100 µL of the DPPH working solution to a well. This represents the maximum absorbance without any antioxidant.[2]

  • Sample Wells: Add 100 µL of each dilution of this compound to separate wells.

  • Positive Control Wells: Add 100 µL of each dilution of the positive control (e.g., Ascorbic Acid) to separate wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and positive control wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[7]

Data Analysis and Calculations
  • Percentage Inhibition (%): The antioxidant activity is expressed as the percentage of DPPH radical scavenging. Calculate the percentage of DPPH scavenging for each concentration using the following formula:[2][9]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control reaction (DPPH solution + solvent).

    • A_sample is the absorbance of the test sample (DPPH solution + this compound or positive control).

  • IC50 Value: The IC50 (Inhibitory Concentration 50%) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[8] It is determined by plotting the percentage of inhibition against the different concentrations of the test sample. A lower IC50 value indicates a higher antioxidant activity.[6]

Visualizations

Experimental Workflow

DPPH_Workflow prep_reagents Prepare Reagents (DPPH, Sample, Control) plate_setup Plate Setup (Blank, Control, Samples) prep_reagents->plate_setup add_dpph Add DPPH Solution to Wells plate_setup->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs analyze_data Data Analysis (% Inhibition, IC50) measure_abs->analyze_data

DPPH Assay Experimental Workflow
Antioxidant Mechanism

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products stilbene This compound (Ar-OH) dpph_radical DPPH• (Stable Radical, Purple) stilbene_radical Stilbene Radical (Ar-O•) stilbene->stilbene_radical H• dpph_h DPPH-H (Reduced Form, Yellow) dpph_radical->dpph_h + H•

Stilbene Antioxidant Mechanism with DPPH

References

High-Throughput Screening of Tetramethoxystilbene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of tetramethoxystilbene derivatives. This class of compounds, derived from the natural stilbenoid resveratrol, has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities. This document outlines the methodologies for assessing the cytotoxic and mechanistic effects of these derivatives, facilitating the identification of lead compounds for further drug development.

Introduction to Tetramethoxystilbene Derivatives

Tetramethoxystilbene (TMS) derivatives are synthetic analogues of resveratrol where the hydroxyl groups have been replaced by methoxy groups. This structural modification often leads to improved metabolic stability and bioavailability, enhancing their therapeutic potential.[1] These compounds have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways and inhibition of enzymes involved in disease progression. High-throughput screening provides an efficient platform to systematically evaluate large libraries of these derivatives to identify compounds with desired biological activities.

Data Presentation: Biological Activities of Tetramethoxystilbene Derivatives

The following tables summarize the quantitative data on the biological activities of various tetramethoxystilbene and related stilbene derivatives from in vitro studies.

Table 1: Cytotoxicity of Tetramethoxystilbene and Related Derivatives

CompoundCell LineAssayIC50 (µM)Reference
(Z)-3,4,3',5'-TetramethoxystilbeneHuman Leukemia (HL-60)Cytotoxicity3.6[2]
(Z)-3,4,3',5'-TetramethoxystilbeneEpidermal CarcinomaCytotoxicity4.3[2]
(Z)-3,4,3',5'-TetramethoxystilbeneBreast CarcinomaCytotoxicity4.0[2]
(Z)-3,4,3',5'-TetramethoxystilbeneCervical CarcinomaCytotoxicity4.2[2]
(Z)-3,4,3',5'-TetramethoxystilbeneSkin MelanomaCytotoxicity3.8[2]
(E)-3,4,3',5'-TetramethoxystilbeneLeukemia, Cervical Carcinoma, Skin MelanomaCytotoxicityWeakly active[2]
cis-TrimethoxystilbeneMCF-7 (Breast Cancer)XTT42.2[1]
trans-TrimethoxystilbeneMCF-7 (Breast Cancer)XTT59.5[1]
cis-TrimethoxystilbeneMCF-10A (Normal Breast)XTT16.2[1]
trans-TrimethoxystilbeneMCF-10A (Normal Breast)XTT45.7[1]
3,4,5,4'-trans-tetramethoxystilbene (DMU-212)HUVECs (VEGF-stimulated)Proliferation~20[3]
3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214)SK-OV-3 (Ovarian Cancer)MTTLower than parent DMU-212[4]
Bleochranol AHL-60 (Leukemia)MTS0.24 ± 0.03[5]
Bleochranol AA-549 (Lung Cancer)MTS3.51 ± 0.09[5]
Bleochranol AMCF-7 (Breast Cancer)MTS3.30 ± 0.99[5]

Table 2: Enzyme Inhibition and Other Biological Activities

CompoundTarget/AssayIC50/EC50 (µM)Reference
(Z)-3,4,3',5'-TetramethoxystilbeneStat3 Signaling40 - 80[2]
(Z)-3,4,3',5'-TetramethoxystilbeneSmad3/4 Signaling40 - 80[2]
(Z)-3,4,3',5'-Tetramethoxystilbenemyc, Ets, Notch, Wnt Signaling40 - 80[2]
(E)-3,4,3',5'-TetramethoxystilbeneROS Generation (PMA-induced HL-60)33.3 (50% inhibition)[2]
PterostilbeneHT-29 (Colon Cancer) Proliferation22.4[6]
ResveratrolHT-29 (Colon Cancer) Proliferation43.8[6]
PinostilbeneAldose Reductase55.41 ± 4.31[7]
PterostilbeneAldose Reductase1569 ± 177.858[7]
Pinostilbeneα-Glucosidase11.69 ± 0.888[7]
Pterostilbeneα-Glucosidase1569 ± 177.858[7]
Pterostilbene-chalcone derivative 4dOECM-1 (Oral Cancer)16.38[8]
Pterostilbene-chalcone derivative 4dHSC-3 (Oral Cancer)18.06[8]
Pterostilbene-cinnamic acid derivative 2jHSC-3 (Oral Cancer)18.53[8]
2,3′,4,5′-tetramethoxystilbene (TMS)Dilator Responses (Rat Aortic Vessels)EC50 values reported in source[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a library of tetramethoxystilbene derivatives.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Tetramethoxystilbene Derivative Library Assay_Development Assay Development (e.g., Cytotoxicity, Kinase Inhibition) Compound_Library->Assay_Development Plate_Preparation Assay Plate Preparation (384-well format) Assay_Development->Plate_Preparation Compound_Dispensing Automated Compound Dispensing Plate_Preparation->Compound_Dispensing Reagent_Addition Reagent Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Signal_Detection Data_Normalization Data Normalization & Hit Identification Signal_Detection->Data_Normalization Dose_Response Dose-Response Curves (IC50/EC50 Determination) Data_Normalization->Dose_Response Hit_Validation Hit Validation & Orthogonal Assays Dose_Response->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress MKK MKK3/6 Stress->MKK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) ERK->Transcription_Factors p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK p38->Transcription_Factors JNK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TMS Tetramethoxystilbene Derivatives TMS->p38 Inhibition TMS->JNK Inhibition NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) IkB_NFkB->NFkB_n IκBα Degradation & NF-κB Translocation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression TMS Tetramethoxystilbene Derivatives TMS->IKK_complex Inhibition of Activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Witt-ig Reactions for (E)-Stilbene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Wittig reaction conditions to maximize the yield of (E)-stilbene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Troubleshooting and FAQs

This section addresses common issues encountered during the Wittig synthesis of (E)-stilbene, offering targeted solutions and explanations.

Q1: My Wittig reaction is producing a mixture of (E)- and (Z)-stilbene with a low E/Z ratio. How can I improve the stereoselectivity towards the (E)-isomer?

A1: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide. For the synthesis of stilbene, a semi-stabilized ylide (benzyltriphenylphosphonium ylide) is used, which can often lead to mixtures of isomers. To favor the formation of the more thermodynamically stable (E)-stilbene, consider the following strategies:

  • Use of Stabilized Ylides (Horner-Wadsworth-Emmons Modification): While the classic Wittig reaction uses a phosphonium ylide, the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion, is well-known to predominantly produce (E)-alkenes. This is often the most effective method for high (E)-selectivity.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the E/Z ratio. Protic solvents can sometimes favor the formation of (E)-alkenes.

    • Temperature: Higher reaction temperatures can promote thermodynamic equilibration, potentially leading to a higher proportion of the more stable (E)-isomer. However, this is not always the case and depends on the specific reaction conditions.

    • Additives: The presence of lithium salts can affect the stereochemical outcome, though their effect can be complex and is not always predictable.

Q2: I am using a non-stabilized ylide and getting almost exclusively the (Z)-isomer, but I need the (E)-stilbene. What should I do?

A2: For non-stabilized ylides that typically yield (Z)-alkenes, the Schlosser modification is the recommended procedure to obtain the (E)-isomer. This technique involves the in-situ epimerization of the intermediate betaine to its more stable threo-diastereomer before the elimination step, leading to the formation of the (E)-alkene.

Q3: The yield of my Wittig reaction is very low. What are the potential causes and how can I improve it?

A3: Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: Ensure that the base used is strong enough to completely deprotonate the phosphonium salt. The choice of base is critical and should be matched to the pKa of the phosphonium salt.

  • Steric Hindrance: While benzaldehyde is not highly hindered, bulky substituents on either the aldehyde or the ylide can impede the reaction.

  • Side Reactions: The ylide can react with other electrophiles present in the reaction mixture. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.

  • Workup and Purification: Triphenylphosphine oxide, a byproduct of the reaction, can sometimes be difficult to separate from the desired stilbene product, leading to apparent low yields after purification. Optimize your purification technique, such as column chromatography or recrystallization.

Q4: How can I confirm the stereochemistry of my stilbene product?

A4: The most common and reliable method for determining the E/Z stereochemistry of stilbenes is ¹H NMR spectroscopy . The vinylic protons of the (E)-isomer typically exhibit a larger coupling constant (J value) of around 12-18 Hz, while the (Z)-isomer shows a smaller coupling constant of approximately 6-12 Hz.

Quantitative Data on Reaction Parameters

The following table summarizes how different reaction conditions can influence the yield and stereoselectivity of stilbene synthesis via the Wittig and related reactions. Please note that direct comparison can be challenging as substrates and conditions may vary between studies.

Ylide TypeAldehydeBaseSolventTemperatureE/Z RatioYield (%)Reference
PhosphonateSubstituted BenzaldehydesKOtBuTHFN/A99:148-99
PhosphonateSubstituted BenzaldehydesN/AN/AN/A9:151-72
Phosphonium Salt3,5-dimethoxybenzaldehydeNaOHWaterN/A95:5N/A
Phosphonium SaltBenzaldehydeNaOHDichloromethane/WaterReflux1:1 (crude)N/A
Phosphonium Salt4-bromobenzaldehydeK₃PO₄Solvent-freeN/AN/AN/A

Experimental Protocols

Below are detailed methodologies for the synthesis of (E)-stilbene via the Wittig reaction.

Protocol 1: Standard Wittig Reaction for Stilbene Synthesis

This protocol is a general procedure for the synthesis of stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 95% Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The strong base will deprotonate the phosphonium salt to form the ylide, which then reacts with benzaldehyde.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization from ethanol to isolate the (E)-stilbene.

**Protocol 2: Aqueous Wittig Reaction for (E)-Stil

Technical Support Center: Enhancing the Aqueous Solubility of (E)-3,3',4,5'-Tetramethoxystilbene for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic compound (E)-3,3',4,5'-Tetramethoxystilbene (TMS) in aqueous environments typical of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMS) and why is its solubility a concern?

This compound is a methoxylated derivative of resveratrol, a naturally occurring polyphenol. Like many stilbenoids, TMS exhibits poor aqueous solubility, which can significantly hinder its use in cell-based assays where uniform dispersion in aqueous culture media is crucial for obtaining accurate and reproducible results.

Q2: What is the approximate aqueous solubility of TMS?

Q3: What are the common strategies to improve the aqueous solubility of TMS for cell-based assays?

The most common approaches to enhance the aqueous solubility of hydrophobic compounds like TMS for in vitro studies include:

  • Use of Co-solvents: Employing a water-miscible organic solvent, most commonly DMSO, to first dissolve the compound before diluting it in the aqueous culture medium.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic TMS molecule within the lipophilic cavity of cyclodextrins, which have a hydrophilic exterior, thereby increasing its apparent solubility in water.

  • Nanoparticle Formulation: Reducing the particle size of TMS to the nanometer range, which increases the surface area-to-volume ratio and can improve the dissolution rate.

  • Liposomal Encapsulation: Incorporating TMS into the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.

Troubleshooting Guides

Issue 1: Precipitation of TMS upon addition to cell culture medium from a DMSO stock.

Potential Cause: The concentration of TMS in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. This is a common issue when diluting a concentrated DMSO stock into an aqueous medium.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Perform a dose-response experiment to determine the tolerance of your specific cell line to DMSO.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Warming and Sonication: Gently warming the medium to 37°C and brief sonication after adding the TMS/DMSO stock can sometimes help in dissolving small amounts of precipitate. However, be cautious with temperature-sensitive compounds.

  • Reduce Final TMS Concentration: If precipitation persists, you may need to lower the final working concentration of TMS in your assay.

Final DMSO Concentration in Medium General Recommendation for Cell Culture
< 0.1%Generally considered safe for most cell lines, including sensitive ones.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure.
> 0.5%May induce cytotoxic effects or alter cellular functions.
Issue 2: Low efficiency of cyclodextrin complexation.

Potential Cause: Inefficient formation of the inclusion complex between TMS and the cyclodextrin.

Troubleshooting Steps:

  • Choice of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher aqueous solubility and lower toxicity.

  • Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is crucial. A 1:1 molar ratio is often a good starting point, but this may need to be optimized.

  • Preparation Method: The method of preparation significantly impacts complexation efficiency. Techniques like co-precipitation, kneading, and freeze-drying are often more effective than simple mixing.

  • Solvent System: Using a small amount of a co-solvent like ethanol during complexation can facilitate the inclusion of the hydrophobic drug into the cyclodextrin cavity before removal of the solvent.

Issue 3: Aggregation and instability of TMS nanoparticles.

Potential Cause: Nanoparticles of hydrophobic drugs can be thermodynamically unstable and tend to aggregate to reduce their high surface energy.

Troubleshooting Steps:

  • Use of Stabilizers: Incorporate stabilizers such as surfactants (e.g., Poloxamer 188) or polymers into the nanoparticle formulation to prevent aggregation through steric or electrostatic repulsion.

  • Optimize Formulation Parameters: The concentration of the polymer and the drug, the type of organic solvent, and the ratio of the organic to the aqueous phase can all influence nanoparticle size and stability in methods like nanoprecipitation.

  • Surface Modification: For long-term stability and improved cellular uptake, consider surface modification of the nanoparticles, for instance, with polyethylene glycol (PEGylation).

Issue 4: Low drug loading and leakage from liposomes.

Potential Cause: The physicochemical properties of TMS may not be optimal for stable incorporation into the lipid bilayer of the liposomes, leading to low encapsulation efficiency and subsequent leakage.

Troubleshooting Steps:

  • Lipid Composition: The choice of lipids is critical. A combination of a structural lipid (e.g., a phosphatidylcholine) and cholesterol is common. The fatty acid chain length and saturation of the phospholipid can affect drug loading and liposome stability.

  • Drug-to-Lipid Ratio: This ratio needs to be optimized to maximize drug loading without compromising the integrity of the liposome structure.

  • Preparation Method: The thin-film hydration method is widely used for hydrophobic drugs. Ensure complete removal of the organic solvent to form a uniform lipid film for efficient hydration and encapsulation.

  • Inclusion of Charged Lipids: Adding a small percentage of a charged lipid (e.g., a cationic or anionic lipid) can sometimes improve the encapsulation of certain drugs and increase the stability of the liposomal formulation.

Experimental Protocols

Protocol 1: Preparation of TMS-Cyclodextrin Inclusion Complex by Solvent Evaporation

This protocol is adapted from methods used for resveratrol, a structurally similar stilbenoid.

  • Dissolution:

    • Dissolve a specific molar ratio of this compound (TMS) and hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1:1.5 molar ratio) in separate solvents.

    • Dissolve TMS in a minimal amount of ethanol.

    • Dissolve HP-β-CD in distilled water.

  • Mixing:

    • Slowly add the ethanolic solution of TMS to the aqueous solution of HP-β-CD with continuous stirring.

  • Solvent Evaporation:

    • Gently stir the resulting hydroalcoholic mixture at room temperature to allow for the evaporation of ethanol. A rotary evaporator can be used for more efficient removal.

  • Lyophilization:

    • Freeze the aqueous solution of the complex (e.g., at -80°C) and then lyophilize (freeze-dry) for 24-48 hours to obtain a dry powder of the TMS-HP-β-CD inclusion complex.

  • Reconstitution:

    • The lyophilized powder can be reconstituted in cell culture medium for use in assays. Determine the final concentration of TMS in the reconstituted solution analytically.

Protocol 2: Formulation of TMS Nanoparticles by Nanoprecipitation

This protocol is a general method for preparing nanoparticles of hydrophobic drugs.

  • Organic Phase Preparation:

    • Dissolve TMS and a polymer (e.g., polylactic-co-glycolic acid, PLGA) in a water-miscible organic solvent such as acetone or ethanol.

  • Aqueous Phase Preparation: *

Preventing photoisomerization of (E)-3,3',4,5'-Tetramethoxystilbene in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-3,3',4,5'-Tetramethoxystilbene (TMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photoisomerization of (E)-TMS in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your TMS samples during your research.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization and why is it a concern for this compound?

A1: Photoisomerization is a process where a molecule, upon absorbing light, changes from one geometric isomer to another. For this compound, which is a trans-isomer (often denoted as the E-isomer), exposure to light, particularly UV light, can provide the energy to convert it into its cis-isomer (Z-isomer).[1] This is a significant concern because the two isomers can have different physical, chemical, and biological properties. For instance, the (Z)-isomer of a related tetramethoxystilbene has been shown to be more potent in inhibiting certain cancer-related signaling pathways than the (E)-isomer.[2] Therefore, unintended isomerization can lead to inconsistent and unreliable experimental results.

Q2: How can I visually detect if my (E)-TMS solution has started to isomerize?

A2: A common indicator of stilbene degradation, which can occur after prolonged light exposure, is a yellowing of the solution.[1] While the initial isomerization to the (Z)-isomer might not cause a dramatic color change, subsequent photochemical reactions, such as photocyclization to form phenanthrene-type structures, can result in colored byproducts.[1][3] The most reliable way to detect and quantify isomerization is through analytical techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Q3: What are the ideal storage conditions for (E)-TMS solutions to prevent photoisomerization?

A3: To minimize photoisomerization, solutions of (E)-TMS should always be protected from light. Store solutions in amber vials or wrap clear vials in aluminum foil.[4] For long-term storage, it is recommended to keep the solutions at low temperatures, such as -20°C, in the dark.[5] Studies on other stilbene derivatives have shown them to be stable for at least two weeks under these conditions.[5]

Q4: How does the choice of solvent affect the photoisomerization of (E)-TMS?

A4: The solvent can significantly influence the rate and efficiency of photoisomerization. Solvent polarity and viscosity can affect the excited-state dynamics of stilbene molecules.[1] For a closely related compound, trans-3,3',5,5'-tetramethoxystilbene, the quantum yield of photoisomerization was observed to decrease in more polar solvents like acetonitrile compared to non-polar solvents like cyclohexane.[3][6]

Q5: Can I reverse the photoisomerization from the (Z)-isomer back to the (E)-isomer?

A5: Yes, in many cases, the photoisomerization is reversible. The less stable (Z)-isomer can often be converted back to the more thermodynamically stable (E)-isomer by irradiation at a different wavelength (one that the Z-isomer absorbs more strongly) or sometimes through thermal relaxation, although the thermal back-isomerization for stilbenes is generally slow at room temperature.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent biological activity or analytical results from the same stock solution. Photoisomerization of (E)-TMS to (Z)-TMS due to light exposure.1. Prepare fresh solutions and protect them from light at all times using amber vials or aluminum foil.[4]2. Analyze your sample using HPLC to determine the ratio of (E) to (Z) isomers.[7][8]3. Store stock solutions at -20°C in the dark.[5]
Appearance of unexpected peaks in HPLC or NMR analysis. 1. Formation of the (Z)-isomer.2. Photodegradation of TMS into other products (e.g., phenanthrene derivatives).[1][3]3. Impurities in the solvent.[1]1. Compare the retention time or chemical shifts with a known standard of the (Z)-isomer if available.2. Minimize light exposure during experiments. Use a UV cutoff filter if possible.3. Run a blank injection of the solvent to check for impurities. Use high-purity, spectroscopy-grade solvents.[4]
A noticeable decrease in the concentration of (E)-TMS over the course of an experiment. Significant photoisomerization is occurring under the experimental conditions (e.g., during fluorescence measurements).1. Reduce the intensity and duration of the light source.[4]2. Use a solvent that minimizes the quantum yield of isomerization (e.g., a more polar solvent).[3][6]3. Degas the solution with an inert gas like nitrogen or argon to remove dissolved oxygen, which can sometimes participate in side reactions.[1]
Yellowing of the TMS solution. Prolonged exposure to light, especially UV, leading to the formation of colored degradation byproducts.[1]1. Discard the solution and prepare a fresh one.2. Strictly adhere to light protection protocols.3. If light exposure is unavoidable, shorten the exposure time as much as possible.

Quantitative Data

The following tables summarize key quantitative data related to the photophysical properties of a close analog, trans-3,3',5,5'-tetramethoxystilbene (TMST), which can provide valuable insights for working with this compound.

Table 1: Photophysical Properties of trans-3,3',5,5'-Tetramethoxystilbene in Various Solvents [3][6]

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Fluorescence Max (λem, nm)Fluorescence Quantum Yield (Φf)trans → cis Isomerization Quantum Yield (Φt→c)
Cyclohexane2.023083620.780.11
Diethyl ether4.343093660.810.09
Dichloromethane8.933123740.770.06
Acetonitrile37.53123820.710.04

Data sourced from studies on trans-3,3',5,5'-tetramethoxystilbene.[3][6]

Experimental Protocols

Protocol 1: Monitoring Photoisomerization of (E)-TMS using UV-Vis Spectroscopy

This protocol describes how to monitor the conversion of (E)-TMS to (Z)-TMS upon UV irradiation.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., cyclohexane or acetonitrile)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 313 nm or similar wavelength where (E)-TMS absorbs)

Procedure:

  • Solution Preparation: Prepare a dilute solution of (E)-TMS in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation. This will serve as the t=0 reference.

  • Irradiation: Irradiate the solution in the quartz cuvette with the UV lamp for a defined period (e.g., 30 seconds).

  • Spectrum Measurement: After irradiation, immediately record the UV-Vis spectrum again.

  • Repeat: Repeat steps 3 and 4 for several time intervals to monitor the changes in the spectrum. The appearance of an isosbestic point (a wavelength where the absorbance does not change) is indicative of a clean conversion from one species to another.

  • Data Analysis: Plot the absorbance at the maximum wavelength of the (E)-isomer as a function of irradiation time to observe its decay.

Protocol 2: Separation and Quantification of (E)- and (Z)-TMS Isomers by HPLC

This protocol provides a general method for separating and quantifying the two isomers. The exact conditions may need to be optimized for your specific HPLC system.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water is commonly used for stilbene separation.[7][8] A gradient or isocratic elution can be employed. For example, an isocratic mobile phase of 75:25 (v/v) acetonitrile:water.[8]

Procedure:

  • Sample Preparation: Dilute your TMS solution in the mobile phase to an appropriate concentration for HPLC analysis.

  • Injection: Inject a known volume of the sample (e.g., 20 µL) onto the HPLC column.

  • Detection: Monitor the elution of the isomers using a UV detector set at a wavelength where both isomers have significant absorbance (e.g., 320 nm).[8] The (E)-isomer, being more planar, typically has a longer retention time than the (Z)-isomer on a C18 column.

  • Quantification: Create a calibration curve using known concentrations of pure (E)-TMS to quantify the amount of each isomer in your samples based on the peak area.

Visualizations

experimental_workflow Experimental Workflow for TMS Stability Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare (E)-TMS solution in amber vial initial_hplc Initial HPLC/UV-Vis (t=0) prep->initial_hplc expose Expose to light (controlled) initial_hplc->expose final_hplc Final HPLC/UV-Vis (t=final) expose->final_hplc compare Compare spectra/ chromatograms final_hplc->compare quantify Quantify E/Z ratio compare->quantify

Caption: Workflow for analyzing TMS photostability.

logical_relationship Factors Influencing (E)-TMS Photoisomerization cluster_outcomes Potential Outcomes cluster_prevention Prevention Strategies TMS (E)-TMS in Solution Light Light Exposure (Intensity, Wavelength) Solvent Solvent Properties (Polarity, Viscosity) Temp Temperature Conc Concentration Isomerization (Z)-TMS Formation Light->Isomerization promotes Degradation Degradation Products Light->Degradation can lead to Solvent->Isomerization modulates rate Temp->Isomerization affects quantum yield Conc->Degradation high conc. can increase side reactions Stable Stable (E)-TMS Protect Light Protection (Amber vials, foil) Protect->Stable Store Low Temperature Storage (-20°C) Store->Stable Dilute Use Dilute Solutions Dilute->Stable SolventChoice Solvent Selection SolventChoice->Stable

Caption: Factors and strategies for TMS photoisomerization.

References

Minimizing off-target effects of tetramethoxystilbene in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using tetramethoxystilbene (TMS). This resource provides essential information to help you design experiments, interpret results, and troubleshoot potential issues, with a focus on minimizing off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of tetramethoxystilbene (TMS)?

A1: (E)-2,3',4,5'-tetramethoxystilbene (TMS) is primarily known as a selective and potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a variety of human tumors.[1][2][3] It acts as a competitive inhibitor with a reported IC50 of approximately 6 nM and a Ki of 3 nM.[1]

Q2: What are the known off-targets for TMS?

A2: While highly selective for CYP1B1, TMS does show some inhibitory effects on other cytochrome P450 enzymes, albeit at much higher concentrations. It has been shown to inhibit CYP1A1 with an IC50 of 300 nM and CYP1A2 with an IC50 of 3.1 µM.[1] Researchers should be aware of potential downstream effects related to the inhibition of these enzymes. Additionally, some studies suggest TMS can influence other pathways, such as elevating intracellular calcium levels and activating the IRS/PI3K/Akt pathway.[4][5]

Q3: What concentration of TMS should I use in my cell culture experiments?

A3: The optimal concentration is highly dependent on the cell type and the specific biological question. For CYP1B1 inhibition, concentrations in the low nanomolar range (e.g., 1-10 nM) are often effective. However, for studies investigating other reported effects, concentrations up to the low micromolar range (e.g., 1-10 µM) may be required.[6][7] It is critical to perform a dose-response curve for your specific cellular model to determine the optimal, non-toxic concentration.[8]

Q4: How can I be sure the observed phenotype is due to on-target (CYP1B1) inhibition and not an off-target effect?

A4: This is a critical experimental question. A multi-pronged approach is recommended:

  • Use a Rescue Experiment: If possible, overexpress a TMS-resistant mutant of CYP1B1 to see if it reverses the phenotype.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to reduce or eliminate CYP1B1 expression and check if this phenocopies the effect of TMS treatment.

  • Assess Off-Target Pathways: Directly measure the activity of known off-target enzymes like CYP1A1 or signaling pathways reported to be affected by TMS.[8]

Q5: Is TMS cytotoxic?

A5: Like many small molecules, TMS can be cytotoxic at higher concentrations.[9] Cell viability should always be assessed in parallel with your functional assays, for example, using a Trypan Blue exclusion assay or an MTT assay. Ensure that the observed effects are not simply a consequence of widespread cell death.[8] For instance, in MCF-7 cells, viability remained above 90% for 24 hours at 1 µM, but dropped to 60-70% by 72 hours.[1]

Troubleshooting Guide

This guide addresses common problems encountered when using TMS in cellular models.

Observed Problem Potential Cause(s) Suggested Solution(s)
No observable effect at expected concentrations. 1. Compound Instability: TMS may be degrading in the culture medium.[8]2. Low Target Expression: The cell line may not express sufficient levels of CYP1B1.3. Cell Permeability Issues: The compound may not be efficiently entering the cells.[6]4. Incorrect Assay Endpoint: The chosen readout may not be sensitive to CYP1B1 inhibition in your model.1. Prepare fresh stock solutions. For long-term experiments (>24h), consider refreshing the media with new TMS.[8]2. Confirm CYP1B1 expression via Western Blot or qPCR.3. While TMS is generally cell-permeable, you can try co-incubation with a mild permeabilizing agent (use with caution and appropriate controls).4. Re-evaluate the known functions of CYP1B1 and select a more direct downstream marker.
High variability between replicate experiments. 1. Inconsistent Cell State: Cell density, passage number, or growth phase can affect results.2. Compound Precipitation: TMS may be precipitating out of solution at the working concentration.3. Inconsistent Treatment Time: Minor variations in incubation times can lead to different outcomes.1. Standardize cell seeding density and use cells within a consistent, low passage number range.2. Visually inspect the media for precipitation after adding TMS. If needed, prepare the final dilution in pre-warmed media and mix thoroughly.3. Use a timer and stagger the treatment of plates to ensure consistent incubation times for all samples.
Cells are rounding up and detaching from the plate. 1. Cytotoxicity: The TMS concentration is too high for the cell line.[8]2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high.[8]3. On-Target Effect: Inhibition of the target protein may be genuinely affecting cell adhesion.[8]1. Perform a dose-response curve to identify the maximal non-toxic concentration. Start with a broad range from nanomolar to micromolar.[8]2. Ensure the final vehicle concentration is low (typically ≤ 0.1%) and is identical in all wells, including controls.[8]3. Investigate the role of CYP1B1 in cell adhesion in your model. Use lower, non-toxic concentrations of TMS.
Results are inconsistent with published data. 1. Different Cell Line/Model: The cellular context (e.g., genetic background, expression levels of interacting proteins) is different.2. Different Assay Conditions: Variations in media, serum percentage, or incubation time can alter outcomes.3. Compound Purity/Source: The purity of the TMS used may differ.1. Verify the key characteristics of your cell line. Results are not always directly translatable between different models.2. Carefully review and align your protocol with the published methodology.3. Source TMS from a reputable supplier and obtain a certificate of analysis if possible.

Quantitative Data Summary

The following table summarizes key quantitative data for (E)-2,3',4,5'-tetramethoxystilbene.

ParameterTarget/SystemValueReference
IC50 CYP1B1 (human, recombinant)6 nM[1][2]
Ki CYP1B1 (human, recombinant)3 nM[1]
IC50 CYP1A1 (human, recombinant)300 nM[1]
IC50 CYP1A2 (human, recombinant)3.1 µM[1]
Selectivity CYP1B1 vs. CYP1A1~50-fold[1][3]
Selectivity CYP1B1 vs. CYP1A2~517-fold[1]

Experimental Protocols & Workflows

Visualizing Experimental Workflows

A systematic approach is crucial for validating the effects of TMS and minimizing the risk of misinterpretation due to off-target activities.

G cluster_prep Phase 1: Initial Characterization cluster_on_target Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation A Determine Optimal Concentration (Dose-Response Curve) B Assess Cytotoxicity (e.g., MTT, Trypan Blue) A->B Define non-toxic range C Confirm Target Expression (CYP1B1 via WB/qPCR) B->C D Measure On-Target Phenotype C->D If target is expressed E Rescue with Resistant Mutant D->E F Phenocopy with CYP1B1 siRNA/CRISPR D->F G Assess Known Off-Targets (e.g., CYP1A1 activity) D->G If phenotype is confirmed I Conclude Mechanism of Action E->I On-Target Confirmed F->I On-Target Confirmed H Unbiased Global Profiling (Kinome Scan, CETSA) G->H If off-target activity is suspected H->I Off-Target Identified

Workflow for validating TMS effects and identifying off-targets.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that TMS directly binds to its intended target (CYP1B1) inside the cell.[10][11] The principle is that ligand binding increases a protein's thermal stability.[10]

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group with the desired concentration of TMS and another with a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins). Analyze the amount of soluble CYP1B1 in each sample by Western Blot.

  • Interpretation: In TMS-treated samples, CYP1B1 should remain soluble at higher temperatures compared to vehicle-treated samples, indicating a direct binding-induced stabilization.

Protocol 2: Kinome Profiling for Off-Target Screening

If you suspect TMS has off-target effects on protein kinases, a kinome profiling service is the most comprehensive way to identify them.[12][13][14][15] These services screen your compound against a large panel of kinases.

  • Compound Submission: Prepare a high-concentration stock of TMS in DMSO (e.g., 10 mM). Submit the required volume and concentration as specified by the service provider (e.g., Reaction Biology, Carna Biosciences).[14][16]

  • Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of TMS against hundreds of kinases, usually at a fixed concentration (e.g., 1 µM or 10 µM).[14][17]

  • Data Analysis: You will receive a report detailing the percent inhibition for each kinase. Significant "hits" are kinases that show substantial inhibition (e.g., >50% or >75%).

  • Follow-up: For any significant off-target kinases identified, you must validate this interaction in your cellular model using methods like Western Blot to check the phosphorylation of a known substrate for that kinase.

Visualizing Signaling Pathways

TMS is a methylated analogue of resveratrol and, beyond CYP1B1, may influence pathways common to stilbenoids, such as the PI3K/Akt/mTOR pathway.[4]

G cluster_main Potential TMS Signaling Interactions TMS Tetramethoxystilbene (TMS) CYP1B1 CYP1B1 TMS->CYP1B1 Inhibits (-) PI3K PI3K TMS->PI3K Activates (+)? Carcinogen Carcinogen CYP1B1->Carcinogen Procarcinogen Procarcinogen Procarcinogen->Carcinogen Activation Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Potential on-target (CYP1B1) and off-target (PI3K/Akt) pathways of TMS.

References

Stability of (E)-3,3',4,5'-Tetramethoxystilbene in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (E)-3,3',4,5'-Tetramethoxystilbene in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, dissolve the crystalline solid in fresh, high-purity DMSO.[1] To ensure complete dissolution, vortexing or sonication may be necessary. For example, a 10 mM stock solution can be prepared for experimental use.[2] It is crucial to use anhydrous DMSO to minimize potential degradation, as DMSO is hygroscopic and absorbed water can affect compound stability.[3][4][5]

Q2: What are the optimal storage conditions for this compound DMSO stock solutions?

A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[6][7] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6][7]

Q3: How long can I store the DMSO stock solution?

A3: While the specific long-term stability of this compound in DMSO has not been extensively reported, general guidelines for compounds in DMSO suggest storage for up to 6 months at -80°C or 1 month at -20°C.[6] However, for sensitive compounds like stilbenoids, it is best practice to prepare fresh solutions or use them within a shorter timeframe. The stability of a compound in any solvent is highly dependent on its specific chemical characteristics.[5]

Q4: My this compound stock solution has precipitated after dilution in an aqueous medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[7] To redissolve the precipitate, you can try gentle warming (e.g., in a 37°C water bath), vortexing, or sonication.[7] Ensure the compound is fully dissolved before use in your experiments. To avoid this, consider using a co-solvent or ensuring the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to your experimental system (typically <0.5% for cell-based assays).[6]

Q5: Are there any known stability issues with stilbene compounds like this compound?

A5: Yes, stilbene compounds, such as the well-studied resveratrol, are known to be sensitive to several factors. These include pH, light, and temperature.[8][9][10][11] Resveratrol, for instance, is less stable in alkaline conditions (pH > 7) and can undergo isomerization from the more active trans-isomer to the less active cis-isomer upon exposure to UV or visible light.[8] Although the methoxy groups on this compound may alter its stability profile compared to resveratrol, it is prudent to handle it with similar precautions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments Compound degradation in stock solution.Prepare fresh stock solutions. Ensure proper storage conditions (frozen, protected from light). Verify the age and handling of the current stock.
Degradation in experimental media.Prepare fresh working solutions immediately before each experiment. Stilbenoids can be unstable at physiological pH (around 7.4) and 37°C.[8]
Precipitation in stock solution upon thawing Compound has low solubility at colder temperatures or water has been absorbed into the DMSO.Gently warm the solution and vortex or sonicate to redissolve. Ensure DMSO is anhydrous and containers are well-sealed.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation or precipitation.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always ensure the compound is fully dissolved before use. Perform a quality control check of the compound if possible.
Color change in DMSO stock solution Potential oxidation or degradation of the compound.Discard the solution and prepare a fresh stock. Protect from light and consider purging with an inert gas like nitrogen or argon before sealing for storage.[8]

Experimental Protocols

Protocol for Preparation and Storage of this compound DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol for Quality Control Check of Stock Solution

To ensure the integrity of your stock solution over time, a periodic quality control check using High-Performance Liquid Chromatography (HPLC) is recommended.

  • Sample Preparation:

    • Thaw a fresh aliquot of your stock solution.

    • Dilute a small volume of the stock solution to an appropriate concentration for HPLC analysis using a suitable solvent system (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Inject the diluted sample onto an appropriate HPLC column (e.g., C18).

    • Run a gradient elution method to separate the compound from potential degradation products.

    • Use a UV detector to monitor the elution profile at the absorbance maximum of this compound (e.g., around 326 nm).[12]

    • Compare the chromatogram of the stored sample to that of a freshly prepared standard to assess purity and detect any degradation peaks.

Data Summary

Storage Condition Recommended Duration Potential Issues
Room TemperatureNot RecommendedRapid degradation, especially with light exposure.
4°CShort-term (days)Slower degradation than room temperature, but still not ideal for long-term storage. Increased risk of water absorption.[4][13]
-20°CUp to 1 month[6]Risk of freeze-thaw degradation if not aliquoted.
-80°CUp to 6 months[6]Optimal for long-term storage. Minimized degradation.

Visualizations

Signaling Pathway Inhibition by this compound

This compound is known to be a potent inhibitor of the Cytochrome P450 1B1 (CYP1B1) enzyme and can also affect the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][14][15]

G cluster_0 VEGFR2 Signaling Pathway cluster_1 Xenobiotic Metabolism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K/Akt VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Procarcinogen Procarcinogen Carcinogen Carcinogen Procarcinogen->Carcinogen Metabolism CYP1B1 CYP1B1 TMS This compound TMS->VEGFR2 TMS->CYP1B1

Caption: Inhibition of VEGFR2 and CYP1B1 pathways by this compound.

Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for using this compound in a typical cell-based experiment, emphasizing stability considerations.

G cluster_0 Critical Stability Steps A Prepare fresh DMSO stock or thaw a single-use aliquot B Dilute stock solution in cell culture medium A->B C Immediately add to cells B->C D Incubate for desired time C->D E Perform biological assay (e.g., MTT, Western Blot) D->E

Caption: Recommended workflow for using the compound in cell-based assays.

References

Technical Support Center: Scaling Up the Synthesis of (E)-3,3',4,5'-Tetramethoxystilbene for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (E)-3,3',4,5'-Tetramethoxystilbene (TMS), a promising resveratrol analog for in vivo studies. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and scalable method for synthesizing (E)-stilbenes with excellent stereoselectivity, favoring the desired (E)-isomer.[1][2][3] This method involves the reaction of a stabilized phosphonate ylide with an aldehyde. Compared to the Wittig reaction, the HWE reaction offers the advantage of easier removal of the phosphate byproduct, which is water-soluble, simplifying the purification process, a crucial factor for large-scale synthesis.[3]

Q2: What are the key starting materials for the synthesis of this compound via the HWE reaction?

A2: The two primary precursors required are 3,5-dimethoxybenzaldehyde and diethyl (3,4-dimethoxybenzyl)phosphonate.

Q3: What are the critical parameters to control during the scale-up of the HWE reaction for TMS synthesis?

A3: Key parameters to control during scale-up include efficient temperature management (especially during base addition, which is often exothermic), stirring efficiency to ensure homogeneity, and controlled addition of reagents. The choice of base and solvent can also significantly impact the reaction yield and purity at a larger scale.

Q4: How does this compound exert its biological effects?

A4: this compound has been shown to be a potent inhibitor of angiogenesis, at least in part, by suppressing the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components.[4] It has also demonstrated cytotoxic activity against various cancer cell lines by modulating cancer-related signaling pathways, including Stat3, Smad3/4, myc, Ets, Notch, and Wnt signaling.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of the phosphonate.Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the reaction is performed under anhydrous conditions as bases like NaH react with water.
Low reactivity of the aldehyde.Ensure the aldehyde is pure and free of acidic impurities.
Suboptimal reaction temperature.While the initial deprotonation is often done at low temperatures (e.g., 0 °C), the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of (Z)-isomer Reaction conditions favoring the kinetic product.The HWE reaction generally favors the thermodynamic (E)-isomer. To further enhance (E)-selectivity, ensure the reaction is stirred for a sufficient time to allow for equilibration. Using sodium or lithium-based bases typically favors the (E)-isomer.
Difficult Purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. A slight excess of the phosphonate ylide can help drive the reaction to completion.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.
Co-elution of product and byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradual increase in eluent polarity (e.g., a gradient of ethyl acetate in hexanes) can improve separation.
Reaction Stalls Before Completion Deactivation of the base or ylide.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.
Impurities in solvents or reagents.Use high-purity, anhydrous solvents and freshly opened or properly stored reagents.

Data Presentation

Table 1: Summary of Reagents for TMS Synthesis via Horner-Wadsworth-Emmons Reaction

Reagent Structure Molecular Weight ( g/mol ) Role
3,5-Dimethoxybenzaldehyde166.17Aldehyde precursor
Diethyl (3,4-dimethoxybenzyl)phosphonate288.26Phosphonate precursor
Sodium Hydride (NaH)NaH24.00Base for ylide formation
Tetrahydrofuran (THF)72.11Anhydrous solvent

Table 2: Typical Reaction Parameters and Expected Outcomes for TMS Synthesis

Parameter Laboratory Scale (1-5 g) Pilot Scale (50-100 g) Expected Yield Range Expected Purity (after purification)
Reaction Temperature 0 °C to Room Temperature0 °C to 40 °C (with cooling)75-90%>98%
Reaction Time 4-12 hours6-18 hours
Purification Method Column Chromatography, RecrystallizationRecrystallization, potentially with a silica gel plug filtration

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzaldehyde

This protocol is adapted from a known procedure for the methylation of 3,5-dihydroxybenzoic acid followed by reduction and oxidation.[7]

Step A: Methylation of 3,5-Dihydroxybenzoic Acid

  • To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (3 equivalents).

  • Add dimethyl sulfate (2.5 equivalents) dropwise to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting ester with aqueous sodium hydroxide to yield 3,5-dimethoxybenzoic acid.[8]

Step B: Reduction of 3,5-Dimethoxybenzoic Acid

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, slowly add a solution of 3,5-dimethoxybenzoic acid in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain 3,5-dimethoxybenzyl alcohol.

Step C: Oxidation to 3,5-Dimethoxybenzaldehyde

  • To a solution of 3,5-dimethoxybenzyl alcohol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or another suitable oxidizing agent.

  • Stir the mixture at room temperature for 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate to yield 3,5-dimethoxybenzaldehyde.

Protocol 2: Synthesis of Diethyl (3,4-dimethoxybenzyl)phosphonate

This protocol is based on the Arbuzov reaction.

  • Combine 3,4-dimethoxybenzyl chloride (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the mixture at 120-140 °C for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC or ³¹P NMR.

  • After completion, cool the reaction mixture and purify the product by vacuum distillation or column chromatography to obtain diethyl (3,4-dimethoxybenzyl)phosphonate.

Protocol 3: Scaled-Up Synthesis of this compound (HWE Reaction)
  • Ylide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of diethyl (3,4-dimethoxybenzyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[9][10][11]

Mandatory Visualization

experimental_workflow cluster_precursors Precursor Synthesis cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_purification Purification 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde 3,5-Dihydroxybenzoic Acid->3,5-Dimethoxybenzaldehyde Methylation, Reduction, Oxidation Reaction Reaction 3,5-Dimethoxybenzaldehyde->Reaction 3,4-Dimethoxybenzyl Chloride 3,4-Dimethoxybenzyl Chloride Diethyl (3,4-dimethoxybenzyl)phosphonate Diethyl (3,4-dimethoxybenzyl)phosphonate 3,4-Dimethoxybenzyl Chloride->Diethyl (3,4-dimethoxybenzyl)phosphonate Arbuzov Reaction Ylide Formation Ylide Formation Diethyl (3,4-dimethoxybenzyl)phosphonate->Ylide Formation NaH, THF Ylide Formation->Reaction Crude Product Crude Product Reaction->Crude Product Work-up Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure (E)-TMS Pure (E)-TMS Recrystallization->Pure (E)-TMS In Vivo Studies In Vivo Studies Pure (E)-TMS->In Vivo Studies VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src TMS (E)-TMS TMS->VEGFR2 Inhibits Phosphorylation Akt Akt PI3K->Akt Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates mTOR mTOR Akt->mTOR mTOR->Transcription Regulates Angiogenesis, Proliferation,\nMigration, Survival Angiogenesis, Proliferation, Migration, Survival Transcription->Angiogenesis, Proliferation,\nMigration, Survival

References

Validation & Comparative

(E)-3,3',4,5'-Tetramethoxystilbene vs. Resveratrol: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, stilbenoids have garnered significant attention for their potential as chemotherapeutic agents. Among these, resveratrol, a naturally occurring polyphenol, is well-studied for its diverse biological activities, including its effects on cancer cells. However, its therapeutic application is often hampered by metabolic instability and modest potency. This has led to the investigation of resveratrol analogs, such as (E)-3,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated derivative designed to enhance bioavailability and efficacy. This guide provides a comparative analysis of the cytotoxic profiles of TMS and resveratrol, supported by experimental data, to inform researchers and professionals in drug development.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and resveratrol have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundVariousSolid Tumors¹> 35[1][2]
This compoundLeukemia, etc.²Leukemia, etc.Weakly active[1][2]
ResveratrolMCF-7Breast Cancer51.18[3]
ResveratrolHepG2Liver Cancer57.4[3]
ResveratrolMDA-MB-231Breast Cancer144[4]
ResveratrolHCT-116Colon Cancer17.43[5]
Resveratrol1301Leukemia35.39[5]

¹Including epidermal, breast, and ovarian carcinoma, and skin melanoma. ²Including leukemia, cervical carcinoma, and skin melanoma cells.

Notably, studies indicate that the geometric isomer of TMS plays a critical role in its cytotoxic activity. The (Z)-isomer of 3,3',4,5'-tetramethoxystilbene has demonstrated significantly higher cytotoxicity, with IC50 values in the low micromolar range (3.6-4.3 µM) against a panel of cancer cell lines[1][2]. In contrast, the (E)-isomer, the focus of this comparison, appears to be significantly less potent. For instance, another tetramethoxystilbene isomer, 2,4,3',5'-tetramethoxystilbene, has shown an IC50 value of 6.8 µM in HeLa cells[6].

Experimental Protocols

The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effects of this compound and resveratrol on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Resveratrol stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and resveratrol in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of (E)-TMS and Resveratrol D Treat Cells with Compounds C->D E Incubate for 24-72h D->E F Add MTT Solution G Incubate for 4h (Formazan Crystal Formation) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (Microplate Reader) J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K

Figure 1. Experimental workflow for a comparative cytotoxicity study using the MTT assay.
Signaling Pathways

This compound and resveratrol exert their cytotoxic effects by modulating various intracellular signaling pathways.

Signaling_Pathways cluster_TMS This compound cluster_Resveratrol Resveratrol TMS (E)-TMS MAPK_TMS MAPK Pathway TMS->MAPK_TMS Inhibits NFkB_TMS NF-κB Pathway TMS->NFkB_TMS Inhibits Proliferation_TMS Cell Proliferation MAPK_TMS->Proliferation_TMS Regulates Inflammation_TMS Inflammation NFkB_TMS->Inflammation_TMS Regulates Res Resveratrol PI3K_Akt PI3K/Akt Pathway Res->PI3K_Akt Inhibits MAPK_Res MAPK Pathway Res->MAPK_Res Modulates STAT3 STAT3 Pathway Res->STAT3 Inhibits NFkB_Res NF-κB Pathway Res->NFkB_Res Inhibits p53 p53 Activation Res->p53 Nrf2 Nrf2 Pathway Res->Nrf2 Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Proliferation_Res Cell Proliferation MAPK_Res->Proliferation_Res Regulates Gene_Expression_STAT3 Pro-survival Gene Expression STAT3->Gene_Expression_STAT3 Drives Gene_Expression_NFkB Pro-inflammatory Gene Expression NFkB_Res->Gene_Expression_NFkB Drives Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induces Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Induces

Figure 2. Overview of key signaling pathways modulated by (E)-TMS and Resveratrol.

This compound has been shown to suppress inflammation through the inactivation of the MAPK and NF-κB pathways[7]. Resveratrol, on the other hand, has a broader range of known molecular targets. It can inhibit pro-survival pathways such as PI3K/Akt and STAT3, modulate the MAPK pathway, and suppress the pro-inflammatory NF-κB pathway[8][9]. Furthermore, resveratrol can induce apoptosis through the activation of the tumor suppressor p53 and activate the Nrf2 signaling pathway, which is involved in the antioxidant response[10][11].

Conclusion

Current evidence suggests that this compound is significantly less cytotoxic to a range of cancer cell lines compared to its (Z)-isomer and to resveratrol. The methoxylation of resveratrol to create TMS appears to substantially alter its biological activity, and in the case of the (E)-isomer, this does not translate to enhanced cytotoxicity. Resveratrol demonstrates moderate cytotoxic activity across a variety of cancer cell lines, with its effects being mediated through a complex interplay of multiple signaling pathways. Researchers and drug development professionals should consider the specific isomeric form of tetramethoxystilbene in their investigations and may find that other methoxylated analogs of resveratrol hold greater promise as potent cytotoxic agents. Further head-to-head comparative studies under standardized conditions are warranted to definitively elucidate the relative potencies of these compounds.

References

A Comparative Analysis of the Anti-inflammatory Properties of (E)-3,3',4,5'-Tetramethoxystilbene and Piceatannol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of the anti-inflammatory effects of two such compounds: (E)-3,3',4,5'-Tetramethoxystilbene (TMS) and piceatannol. While both molecules share a common stilbene backbone, their distinct substitution patterns lead to differential biological activities. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Molecular Structures

Piceatannol , a naturally occurring hydroxylated analog of resveratrol, is characterized by the presence of four hydroxyl groups. In contrast, This compound is a methoxylated derivative of resveratrol, where four hydroxyl groups are replaced by methoxy groups. These structural differences significantly influence their bioavailability and biological activity.

Inhibition of Key Inflammatory Mediators

Both TMS and piceatannol have been shown to effectively suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.

This compound has demonstrated a significant, dose-dependent reduction in the secretion of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] It also effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[1]

Piceatannol similarly exhibits potent inhibitory effects on the production of NO, TNF-α, IL-6, and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[2] Its ability to down-regulate the expression of iNOS is also well-documented.[3]

Table 1: Comparative Inhibition of Inflammatory Mediators

Inflammatory MediatorThis compound (TMS)Piceatannol
Nitric Oxide (NO)Dose-dependent inhibition[1]Dose-dependent inhibition[3]
iNOS ExpressionSignificant suppression[1]Significant suppression[3]
COX-2 ExpressionSignificant suppression[1]Not explicitly stated in the provided results
TNF-α ProductionDose-dependent inhibition[1]Dose-dependent inhibition[2]
IL-6 ProductionDose-dependent inhibition[1]Dose-dependent inhibition[3]
IL-1β ProductionNot explicitly stated in the provided resultsDose-dependent inhibition[2]

Mechanisms of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of both TMS and piceatannol are attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both compounds have been shown to inhibit its activation.

This compound suppresses the LPS-induced phosphorylation of IKKα/β and IκBα, which are critical upstream events in NF-κB activation.[1] Consequently, it inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

Piceatannol also effectively inhibits the NF-κB pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[3]

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50 p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces p65_nuc p65 p50_nuc p50 TMS (E)-3,3',4,5'- Tetramethoxystilbene TMS->IKK Inhibits Piceatannol Piceatannol Piceatannol->IkBa Inhibits Degradation Piceatannol->NFkB_complex Inhibits Translocation

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, including JNK, p38, and ERK, is another crucial signaling cascade in the inflammatory response.

This compound has been shown to effectively suppress the LPS-induced phosphorylation of JNK and p38 MAPKs.[1]

Piceatannol has also been reported to inhibit the phosphorylation of JNK.[3]

MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKs MAPKKs TLR4->MAPKKs Activates JNK JNK MAPKKs->JNK Phosphorylates p38 p38 MAPKKs->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces TMS (E)-3,3',4,5'- Tetramethoxystilbene TMS->JNK Inhibits TMS->p38 Inhibits Piceatannol Piceatannol Piceatannol->JNK Inhibits

Inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Western Blot Analysis for iNOS and COX-2

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (iNOS or COX-2) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Western Blot analysis.
  • Cell Lysis and Protein Quantification: RAW 264.7 cells are treated with the compounds and/or LPS. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA Workflow cluster_0 Assay Procedure coat_plate Coat plate with capture antibody add_sample Add samples and standards coat_plate->add_sample add_detection_ab Add detection antibody add_sample->add_detection_ab add_enzyme Add enzyme conjugate add_detection_ab->add_enzyme add_substrate Add substrate add_enzyme->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate

Workflow for ELISA.
  • Plate Preparation: A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.

  • Sample and Standard Incubation: The plate is washed, and any remaining binding sites are blocked. Cell culture supernatants (samples) and a series of known concentrations of the cytokine (standards) are added to the wells and incubated.

  • Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-HRP conjugate.

  • Signal Development and Measurement: A substrate solution is added to the wells, and the color development is stopped with a stop solution. The absorbance is then measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion

Both this compound and piceatannol demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While a direct comparative study is not yet available, the existing data suggests that both compounds are promising candidates for the development of novel anti-inflammatory therapeutics. The methoxylation of the stilbene backbone in TMS may offer advantages in terms of bioavailability compared to the hydroxylated structure of piceatannol, a factor that warrants further investigation in preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating molecules.

References

Validating the anticancer mechanism of (E)-3,3',4,5'-Tetramethoxystilbene in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers validating the anticancer mechanisms of (E)-3,3',4,5'-Tetramethoxystilbene in various tumor models, offering a comparative analysis with its more potent isomer, (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212).

This guide provides a detailed comparison of the anticancer properties of this compound and (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212), focusing on their cytotoxic effects across different cancer cell lines and their underlying molecular mechanisms. Experimental data is presented in a comparative format to aid researchers in evaluating their potential as therapeutic agents.

Comparative Cytotoxicity

(E)-3,4,5,4'-Tetramethoxystilbene (DMU-212) has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. In contrast, studies on this compound have indicated that it is significantly less potent, often described as weakly active or inactive at concentrations up to 35 µM in several solid tumor cell lines.

CompoundCancer Cell LineIC50 ValueReference
This compound Leukemia, Cervical Carcinoma, Skin MelanomaWeakly active[1]
Various Solid TumorsInactive up to 35 µMNot explicitly cited
(E)-3,4,5,4'-Tetramethoxystilbene (DMU-212) Ovarian (SK-OV-3)92 nM (as metabolite DMU-214)Not explicitly cited
Non-Small Cell Lung Cancer (Gefitinib-Resistant)Significant inhibitory effect[2]
HeLa (Cervical)6.8 µM (as a different TMS isomer)[3]
Breast, Liver, Ovarian, Colon, MelanomaSubmicromolar to low micromolar[4]

Mechanisms of Action: A Tale of Two Isomers

The anticancer activities of these two isomers are mediated through distinct signaling pathways. This compound has been shown to inhibit multiple signaling pathways implicated in cancer progression, including Stat3, Smad2/3, myc, Ets, Notch, and Wnt.[1] On the other hand, the more potent isomer, DMU-212, primarily exerts its effects through the inhibition of angiogenesis by targeting the VEGFR2 signaling pathway and by inducing apoptosis and cell cycle arrest.[4][5] A related tetramethoxystilbene has also been shown to inhibit CYP1B1 and affect the mTOR pathway.[6][7]

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors Stat3 Stat3 Receptors->Stat3 Smad2_3 Smad2_3 Receptors->Smad2_3 Notch_ICD Notch (Intracellular Domain) Receptors->Notch_ICD Beta_Catenin β-catenin Receptors->Beta_Catenin Gene_Expression Target Gene Expression Stat3->Gene_Expression Smad2_3->Gene_Expression Myc Myc Myc->Gene_Expression Ets Ets Ets->Gene_Expression Notch_ICD->Gene_Expression Beta_Catenin->Gene_Expression TMS1 (E)-3,3',4,5'- Tetramethoxystilbene TMS1->Stat3 TMS1->Smad2_3 TMS1->Myc TMS1->Ets TMS1->Notch_ICD TMS1->Beta_Catenin

Caption: Inhibition of multiple oncogenic signaling pathways by this compound.

Signaling Pathway of (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest DMU212 (E)-3,4,5,4'- Tetramethoxystilbene (DMU-212) DMU212->VEGFR2 DMU212->Apoptosis DMU212->Cell_Cycle_Arrest VEGF VEGF VEGF->VEGFR2 G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

A Head-to-Head Comparison of the In Vivo Efficacy of (E)- and (Z)-Tetramethoxystilbene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The synthetic resveratrol analogs, (E)- and (Z)-tetramethoxystilbene, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. While both isomers share a common structural backbone, their distinct stereochemistry profoundly influences their biological activity. This guide provides a comprehensive head-to-head comparison of the in vivo efficacy of (E)- and (Z)-tetramethoxystilbene, supported by experimental data, to aid researchers in their drug development endeavors.

In Vitro Efficacy: A Clear Advantage for the (Z)-Isomer

Before delving into in vivo studies, it is crucial to consider the in vitro evidence, which consistently demonstrates the superior potency of the (Z)-isomer. Bioassay-guided fractionation and subsequent comparative studies have shown that (Z)-3,4,3',5'-tetramethoxystilbene exhibits significantly greater cytotoxic activity against a range of human cancer cell lines compared to its (E)-counterpart.

Table 1: In Vitro Cytotoxicity (IC50) of (E)- and (Z)-Tetramethoxystilbene Against Human Cancer Cell Lines

Cancer Cell Line(Z)-3,4,3',5'-tetramethoxystilbene (µM)(E)-3,4,3',5'-tetramethoxystilbene (µM)
Human Leukemia (HL-60)3.6 - 4.3Weakly active
Epidermal Carcinoma3.6 - 4.3Not reported
Breast Carcinoma3.6 - 4.3Not reported
Cervical Carcinoma3.6 - 4.3Weakly active
Skin Melanoma3.6 - 4.3Weakly active

Source: Cichewicz et al., 2013

Furthermore, the (Z)-isomer was found to be a more potent inhibitor of several cancer-related signaling pathways, including Stat3, Smad3/4, myc, Ets, Notch, and Wnt, with IC50 values ranging from 40 to 80 µM. In contrast, both isomers showed similar inhibitory activity against Ap-1 and NF-κB signaling.

In Vivo Efficacy: Emerging Evidence for the (Z)-Isomer and Established Activity of the (E)-Isomer

Direct head-to-head in vivo comparative studies of (E)- and (Z)-tetramethoxystilbene are limited in the current body of scientific literature. However, individual in vivo studies for each isomer provide valuable insights into their potential efficacy.

(Z)-3,4,3',5'-Tetramethoxystilbene: Promising Anti-Tumor Activity in Resistant Cancer

A significant in vivo study investigated the anti-cancer activity of (Z)-3,4,3',5'-tetramethoxystilbene in a xenograft model of cisplatin-resistant osteosarcoma. The results demonstrated a significant suppression of tumor growth, highlighting the potential of the (Z)-isomer in overcoming drug resistance.

Table 2: In Vivo Efficacy of (Z)-3,4,3',5'-Tetramethoxystilbene in a Cisplatin-Resistant Osteosarcoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)~1200-
(Z)-3,4,3',5'-tetramethoxystilbene (50 mg/kg)~400~67%

Data extrapolated from graphical representations in the cited study.

(E)-3,4,5,4'-Tetramethoxystilbene (DMU-212): Potent Anti-Angiogenic Effects

The (E)-isomer of tetramethoxystilbene, often referred to as DMU-212, has been the subject of more extensive in vivo investigation, with a primary focus on its anti-angiogenic properties. Studies have shown its ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

One key study demonstrated that (E)-3,4,5,4'-tetramethoxystilbene significantly inhibited VEGF-induced generation of new vasculature in Matrigel plugs in mice. This inhibition was associated with a significant decrease in the area of infiltrating CD31-positive endothelial cells.

Table 3: In Vivo Anti-Angiogenic Efficacy of (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212) in a Matrigel Plug Assay

Treatment GroupHemoglobin Content (g/dL) in Matrigel PlugInhibition of Angiogenesis (%)
Control (Vehicle + VEGF)Not explicitly quantified, used as baseline-
(E)-3,4,5,4'-tetramethoxystilbene (Dose not specified)Significantly reduced compared to controlSignificant inhibition

Quantitative data on hemoglobin content was not provided in the abstract; however, a significant decrease was reported.

Experimental Protocols

In Vivo Xenograft Model for (Z)-3,4,3',5'-Tetramethoxystilbene in Cisplatin-Resistant Osteosarcoma
  • Animal Model: Female nude mice (BALB/c-nu/nu), 4-6 weeks old.

  • Cell Line: Human cisplatin-resistant osteosarcoma cells.

  • Tumor Implantation: 5 x 10^6 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment and control groups. (Z)-3,4,3',5'-tetramethoxystilbene (50 mg/kg body weight) or vehicle was administered via intraperitoneal injection every other day for 21 days.

  • Efficacy Evaluation: Tumor volume was measured every three days using a caliper. At the end of the study, tumors were excised and weighed. Apoptosis in tumor tissues was evaluated using TUNEL staining.

In Vivo Matrigel Plug Assay for (E)-3,4,5,4'-Tetramethoxystilbene (DMU-212)
  • Animal Model: C57BL/6 mice.

  • Procedure: Mice were injected subcutaneously with 0.5 mL of Matrigel containing heparin and vascular endothelial growth factor (VEGF). In the treatment group, (E)-3,4,5,4'-tetramethoxystilbene was also included in the Matrigel.

  • Efficacy Evaluation: After 7-10 days, the Matrigel plugs were excised. Angiogenesis was quantified by measuring the hemoglobin content within the plugs using Drabkin's reagent. The plugs were also processed for immunohistochemical analysis to detect CD31-positive endothelial cells.

Signaling Pathways and Experimental Workflow

The differential efficacy of the (E)- and (Z)-isomers can be attributed to their distinct interactions with various cellular signaling pathways. The (Z)-isomer has been shown to be a more potent inhibitor of key cancer-related pathways.

signaling_pathway cluster_Z_isomer (Z)-Tetramethoxystilbene cluster_E_isomer (E)-Tetramethoxystilbene cluster_pathways Cancer-Related Signaling Pathways Z_isomer (Z)-Isomer Stat3 Stat3 Z_isomer->Stat3 Strong Inhibition Smad Smad3/4 Z_isomer->Smad Myc myc Z_isomer->Myc Ets Ets Z_isomer->Ets Notch Notch Z_isomer->Notch Wnt Wnt Z_isomer->Wnt Ap1_NFkB Ap-1 / NF-κB Z_isomer->Ap1_NFkB Similar Inhibition E_isomer (E)-Isomer E_isomer->Stat3 Weak Inhibition E_isomer->Smad E_isomer->Myc E_isomer->Ets E_isomer->Notch E_isomer->Wnt E_isomer->Ap1_NFkB

Caption: Comparative inhibition of cancer-related signaling pathways.

A typical in vivo efficacy study follows a standardized workflow to ensure reproducible and reliable results.

A Comparative Analysis of the Antioxidant Potential of Tetramethoxystilbene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of various tetramethoxystilbene isomers. While direct comparative studies with standardized antioxidant assays are limited, this document synthesizes available data to offer insights into their relative efficacy. The focus is on their performance in common antioxidant assays and their interaction with key cellular signaling pathways.

Quantitative Data on Antioxidant Activity

CompoundAssay TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)
trans-ResveratrolDPPH~20-50------
trans-3,3',5,5'-Tetrahydroxy-4'-methoxystilbeneIn vitro modelsStronger than Resveratroltrans-Resveratrol---
3,3′,4,5′-trans-stilbene (3,3′,4,5′-TMS)Cellular ROSEffective------
3,4′,5-Trimethoxy-trans-stilbene (3,4′,5-TMS)Cellular ROSEffective------

Note: The antioxidant activity of 3,3',5,5'-tetrahydroxy-4'-methoxystilbene was found to be stronger than resveratrol in in vitro models of oxidative stress.[1] Both 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been shown to decrease reactive oxygen species (ROS) levels in cellular models.[2]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are synthesized from various sources to represent standard laboratory practices.[3][4][5][6][7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (tetramethoxystilbene isomers) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

    • Create a series of dilutions for each test compound and the standard.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test sample, standard, or methanol (as a blank) to the wells of a 96-well microplate.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., Trolox), or solvent (as a blank) to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[3][9][10][11]

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a solution containing DCFH-DA and the test compound or a standard antioxidant (e.g., Quercetin) for 1 hour at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings are typically taken every 5 minutes for 1 hour.

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence intensity over time.

    • The CAA value is calculated as the percentage reduction of the AUC of the sample compared to the control (cells treated with the radical initiator only).

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation by Tetramethoxystilbenes

Several studies suggest that trans-stilbene derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[3]

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus Stilbene Tetramethoxystilbene Isomers Keap1 Keap1 Stilbene->Keap1 interacts with Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 sequesters Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to

Caption: Nrf2 signaling pathway activated by tetramethoxystilbenes.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of chemical compounds.

Experimental_Workflow start Start compound_prep Compound Preparation (Tetramethoxystilbene Isomers) start->compound_prep assay_selection Assay Selection compound_prep->assay_selection dpph DPPH Assay assay_selection->dpph In vitro abts ABTS Assay assay_selection->abts In vitro caa Cellular Antioxidant Assay assay_selection->caa Cell-based data_acq Data Acquisition (Spectrophotometry/Fluorometry) dpph->data_acq abts->data_acq caa->data_acq data_analysis Data Analysis (IC50 / TEAC Calculation) data_acq->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for assessing antioxidant activity.

References

Assessing the Selectivity of (E)-3,3',4,5'-Tetramethoxystilbene for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of (E)-3,3',4,5'-Tetramethoxystilbene for cancer cells over normal cells. The following sections present available experimental data, detail relevant experimental protocols, and visualize key concepts to facilitate an objective evaluation of this compound's potential as a selective anticancer agent.

Comparative Cytotoxicity Analysis

The cornerstone of assessing a compound's cancer cell selectivity is the comparison of its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal, non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of this selectivity. A higher SI value indicates a more favorable selectivity profile.

Quantitative Data Summary

Available data on the cytotoxic activity of this compound is limited, with studies indicating low potency against cancer cells. For a comprehensive comparison, the following table includes data for the more active (Z)-isomer and another related tetramethoxystilbene isomer, which has demonstrated significant selectivity.

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)
This compound Human leukemia (HL-60), epidermal carcinoma, breast carcinoma, ovarian carcinoma, skin melanoma, cervical carcinomaInactive up to 35 µM[1]Data not available-Not determinable
(Z)-3,3',4,5'-Tetramethoxystilbene Human leukemia (HL-60), epidermal carcinoma, breast carcinoma, ovarian carcinoma, skin melanoma5.3 - 16.6 µM[1]Data not available-Not determinable
trans-3,4,4',5-tetramethoxystilbene Luminal A, HER2, and basal triple-negative breast cancer cell lines1.1 - 2.2 µMImmortalized hepatocytes> 50 µM> 22.7 - 45.5

Note: The data clearly indicates that the (E)-isomer of 3,3',4,5'-Tetramethoxystilbene shows a lack of significant cytotoxic activity in the tested cancer cell lines. In contrast, its (Z)-isomer is considerably more potent. Furthermore, the related compound, trans-3,4,4',5-tetramethoxystilbene, exhibits high potency against breast cancer cells and a very favorable selectivity index.

Experimental Protocols

The determination of IC50 values and the subsequent calculation of the Selectivity Index rely on robust and standardized in vitro cytotoxicity assays. The most commonly employed method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Cancer and normal cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the workflow for assessing selectivity and the potential mechanisms of action of related compounds, the following diagrams are provided.

G Experimental Workflow for Selectivity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines TreatmentCancer Treat Cancer Cells CancerCells->TreatmentCancer NormalCells Normal Cell Lines TreatmentNormal Treat Normal Cells NormalCells->TreatmentNormal Compound This compound (Serial Dilutions) Compound->TreatmentCancer Compound->TreatmentNormal MTT_Assay_Cancer MTT Assay TreatmentCancer->MTT_Assay_Cancer MTT_Assay_Normal MTT Assay TreatmentNormal->MTT_Assay_Normal IC50_Cancer Calculate IC50 (Cancer) MTT_Assay_Cancer->IC50_Cancer IC50_Normal Calculate IC50 (Normal) MTT_Assay_Normal->IC50_Normal SI_Calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI_Calc IC50_Normal->SI_Calc

Caption: Workflow for determining the selectivity index of a compound.

Disclaimer: Due to the limited data on the specific mechanism of action for this compound, the following diagram illustrates general signaling pathways affected by other bioactive stilbene derivatives, such as resveratrol and other tetramethoxystilbenes. These pathways may not be representative of the activity of the specific (E)-isomer .

G General Signaling Pathways Modulated by Bioactive Stilbenes cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Stilbene Bioactive Stilbene Derivatives PI3K_AKT PI3K/Akt Pathway Stilbene->PI3K_AKT Inhibition MAPK MAPK Pathway Stilbene->MAPK Modulation NFkB NF-κB Pathway Stilbene->NFkB Inhibition Apoptosis Apoptosis Pathway Stilbene->Apoptosis Activation Proliferation Decreased Proliferation PI3K_AKT->Proliferation CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle MAPK->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction

Caption: General signaling pathways affected by some bioactive stilbenes.

Conclusion

Based on the currently available scientific literature, this compound does not exhibit significant cytotoxic activity against a range of cancer cell lines. This inherent lack of potency makes an assessment of its selectivity for cancer cells over normal cells challenging, as meaningful IC50 values in cancer cells have not been established. In contrast, the (Z)-isomer of the same molecule and other related tetramethoxystilbene compounds have demonstrated considerable anticancer activity and, in some cases, a high degree of selectivity.

For researchers and drug development professionals, this suggests that while the tetramethoxystilbene scaffold holds promise for the development of selective anticancer agents, the (E)-3,3',4,5'-isomer is unlikely to be a viable candidate for further investigation as a cytotoxic agent. Future research in this area would be more productively focused on its more potent isomers and analogs.

References

Safety Operating Guide

Proper Disposal of (E)-3,3',4,5'-Tetramethoxystilbene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of (E)-3,3',4,5'-Tetramethoxystilbene, a research chemical for which specific disposal information may not be readily available. The following protocols are based on general best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as determined by a thorough risk assessment and as indicated in the Safety Data Sheet (SDS) for similar compounds.

  • Engineering Controls: All handling of solid and solutions of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eyewash station are mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A standard laboratory coat should be worn.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator may be necessary.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of research chemicals like this compound is to treat them as hazardous waste.[3][4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.[1][3][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused this compound powder, along with any contaminated disposable materials (e.g., weighing papers, contaminated gloves, pipette tips), in a designated solid chemical waste container.[6]

  • Liquid Waste: If the compound has been dissolved in a solvent, collect the solution in a designated liquid waste container. Ensure that the solvent is compatible with the container material and other wastes in the container.[7] Halogenated and non-halogenated solvent wastes should generally be collected in separate containers.[8]

  • Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[9]

2. Waste Container Labeling:

Properly label the hazardous waste container as soon as the first waste is added.[10] The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An accurate list of all contents, including solvents.

  • The approximate percentage of each component.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[4][7] The SAA must be at or near the point of waste generation.[4] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[7] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[7]

4. Disposal of Empty Containers:

A container that has held this compound should be considered hazardous waste. To decontaminate an empty container, triple rinse it with a solvent capable of removing the residue.[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple rinsing, the chemical label on the container should be defaced or removed, and the cap should be taken off before it can be disposed of as regular trash or recycled.[3]

5. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the full waste container.[4] Do not exceed the maximum accumulation time or volume limits for your SAA.[4][7]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are typical values and may vary based on local regulations. Always consult your institution's specific guidelines.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[4]
Maximum Acutely Toxic Waste Volume in SAA1 quart of liquid or 1 kilogram of solid[4]
Maximum Accumulation Time in SAA12 months (as long as volume limits are not exceeded)[4]
Time to Remove Full Container from SAAWithin 3 calendar days[7]
pH Range for Potential Drain Disposal (Not for this compound)Between 5.5 and 10.5 (for approved substances only)[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_containment Containment and Labeling cluster_storage_disposal Storage and Final Disposal start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs final_disposal Proper Disposal by Licensed Facility contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,3',4,5'-Tetramethoxystilbene
Reactant of Route 2
Reactant of Route 2
(E)-3,3',4,5'-Tetramethoxystilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.